4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQVANUQCLSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662926 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-25-7 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in a multitude of biologically active molecules.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with various enzymatic targets. The strategic functionalization of this core is paramount in drug discovery, enabling the fine-tuning of pharmacological properties.
This guide focuses on the synthesis of a key intermediate, This compound . This molecule is a highly valuable building block for several reasons:
-
The Bromine Handle: The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[3]
-
The Phenylsulfonyl Group: The N-phenylsulfonyl group acts as a robust protecting group for the pyrrole nitrogen. More importantly, it activates the heterocyclic system and can be a critical component of the final pharmacophore, influencing the molecule's binding affinity and electronic properties.[4][5]
This document provides a detailed, two-part synthesis pathway, complete with step-by-step protocols, mechanistic insights, and characterization data, designed for researchers and scientists in the field of organic synthesis and drug development.
Overall Synthetic Strategy
The most direct and commonly employed pathway to synthesize this compound involves a two-step sequence starting from a readily available precursor. This strategy ensures high regioselectivity and good overall yield.
Caption: High-level two-step synthesis pathway.
Part 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
The initial challenge is the regioselective introduction of a bromine atom at the C4 position of the 7-azaindole core. Direct bromination of 7-azaindole often leads to a mixture of products, with the C3 position being kinetically favored for electrophilic substitution. A reliable method to achieve C4-bromination involves starting from the corresponding N-oxide, which deactivates the pyridine ring and directs the halogenation appropriately.
Experimental Protocol: Bromination via N-Oxide
This protocol is adapted from a validated literature procedure, which ensures high regioselectivity for the desired C4-bromo isomer.[6]
Caption: Experimental workflow for the synthesis of 4-Bromo-7-azaindole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (DMF).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add methanesulfonic anhydride (Ms₂O) (2.0 eq) in small portions, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 4 hours.
-
Quenching and Precipitation: Dilute the reaction mixture with water, then carefully adjust the pH to ~7 by adding solid sodium hydroxide. Add more water until a suspension forms.
-
Isolation: Cool the suspension to 5 °C for 1 hour to maximize precipitation. Collect the solid product by filtration.
-
Purification: Wash the collected precipitate with two portions of ice-cold water.
-
Drying: Dry the product in a vacuum oven over phosphorus pentoxide (P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.
Quantitative Data and Characterization
| Parameter | Value/Reagent | Molar Eq. | Reference |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-7-oxide | 1.0 | [6] |
| Bromine Source | Tetramethylammonium bromide | 1.2 | [6] |
| Activating Agent | Methanesulfonic anhydride (Ms₂O) | 2.0 | [6] |
| Solvent | N,N-dimethylformamide (DMF) | - | [6] |
| Reaction Temp. | 0 °C to Room Temperature | - | [6] |
| Reaction Time | 5 hours | - | [6] |
| Reported Yield | 56% | - | [6] |
Characterization Data for 4-Bromo-1H-pyrrolo[2,3-b]pyridine: [6]
-
Mass Spectrometry (ESI): m/z 196.9 [M+H]⁺.
-
¹H NMR (400 MHz, CDCl₃): δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H).
Part 2: N-Phenylsulfonylation of 4-Bromo-7-azaindole
With the brominated core in hand, the final step is the installation of the phenylsulfonyl group onto the pyrrole nitrogen. This is typically achieved by deprotonating the N-H with a strong base, followed by quenching the resulting anion with benzenesulfonyl chloride. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a standard and highly effective method for this transformation.
Experimental Protocol: N-Phenylsulfonylation
This protocol is based on a well-established procedure for the N-sulfonylation of 7-azaindole derivatives.[7][8]
Caption: Experimental workflow for N-Phenylsulfonylation.
Step-by-Step Methodology:
-
Reaction Setup: Add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, ~1.1 eq) in portions. Caution: Hydrogen gas is evolved.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Electrophilic Quench: Add benzenesulfonyl chloride (~1.1 eq) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the final product, this compound.
Quantitative Data
| Parameter | Value/Reagent | Molar Eq. | Reference |
| Starting Material | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 1.0 | [7] |
| Base | Sodium Hydride (60% in oil) | ~1.1 | [7] |
| Sulfonylating Agent | Benzenesulfonyl chloride | ~1.1 | [7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | [7] |
| Reaction Temp. | 0 °C to Room Temperature | - | [7] |
| Reported Yield | ~97% (for analogous tosylation) | - | [7] |
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Methanesulfonic Anhydride (Ms₂O): Corrosive. Handle in a fume hood with appropriate PPE.
-
Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Solvents (DMF, THF): Handle in a well-ventilated area or fume hood. Anhydrous THF can form explosive peroxides and should be handled with care.
Conclusion
The synthesis of this compound is a robust and reproducible two-step process that provides access to a highly versatile intermediate for drug discovery and medicinal chemistry. The pathway leverages a regioselective bromination of a 7-azaindole N-oxide, followed by a standard N-sulfonylation reaction. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable chemical building block for the development of novel therapeutics.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic interpretation and supported by data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this heterocyclic scaffold.
Introduction and Molecular Structure
This compound belongs to the 7-azaindole class of compounds, which are recognized as important pharmacophores. The introduction of a bromine atom at the 4-position and a phenylsulfonyl group on the pyrrole nitrogen significantly modulates the electronic and steric properties of the parent 7-azaindole core, influencing its potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches of this compound.
The structure and standard numbering convention for this compound are presented below. This numbering will be used throughout the guide for the assignment of spectroscopic signals.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) for this compound are based on the known spectrum of the parent 1H-pyrrolo[2,3-b]pyridine and the predictable effects of the bromo and phenylsulfonyl substituents.
Baseline Data: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) The reported ¹H NMR spectrum of the unsubstituted 7-azaindole shows characteristic signals for the pyrrole and pyridine ring protons.
Substituent Effects:
-
1-Phenylsulfonyl Group: This strong electron-withdrawing group significantly deshields the protons on the pyrrole ring (H2 and H3). The sulfonyl group's anisotropic effect will also influence nearby protons. This effect is well-documented in the NMR spectra of N-sulfonylated heterocycles.
-
4-Bromo Group: The bromine atom exerts a moderate deshielding effect on the adjacent H5 proton through inductive withdrawal. Its primary influence, however, is the removal of the H4 proton signal and the simplification of the pyridine ring spin system.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H6 | ~8.3 - 8.5 | d | J = ~5.0 | Deshielded due to proximity to the pyridine nitrogen. |
| H5 | ~7.2 - 7.4 | d | J = ~5.0 | Influenced by the adjacent bromine and coupled to H6. |
| H2 | ~7.8 - 8.0 | d | J = ~3.5 | Significantly deshielded by the N-phenylsulfonyl group. |
| H3 | ~6.7 - 6.9 | d | J = ~3.5 | Deshielded by the N-phenylsulfonyl group, but to a lesser extent than H2. |
| Phenyl-H (ortho) | ~7.9 - 8.1 | m | Protons on the phenylsulfonyl group closest to the sulfonyl moiety. | |
| Phenyl-H (meta, para) | ~7.4 - 7.6 | m | Remaining protons of the phenylsulfonyl group. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The predicted chemical shifts are extrapolated from the parent 7-azaindole scaffold, considering the substituent effects.
Substituent Effects:
-
1-Phenylsulfonyl Group: This group will have a moderate effect on the chemical shifts of the pyrrole carbons (C2, C3, C3a, C7a).
-
4-Bromo Group: The most significant effect will be on C4, which will be directly attached to the bromine atom. The chemical shift of C4 is expected to be in the range typical for a bromine-substituted aromatic carbon. It will also influence the chemical shifts of the adjacent carbons, C3a and C5.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C6 | ~148 - 150 | Alpha to the pyridine nitrogen. |
| C2 | ~128 - 130 | Influenced by the N-phenylsulfonyl group. |
| C7a | ~145 - 147 | Bridgehead carbon. |
| C3a | ~125 - 127 | Bridgehead carbon, influenced by the adjacent bromo-substituted carbon. |
| C5 | ~120 - 122 | Beta to the pyridine nitrogen, influenced by the adjacent bromo substituent. |
| C3 | ~108 - 110 | Beta to the pyrrole nitrogen. |
| C4 | ~115 - 118 | Directly attached to the bromine atom. |
| Phenyl-C (ipso) | ~138 - 140 | Carbon of the phenyl group attached to the sulfonyl. |
| Phenyl-C (ortho) | ~127 - 129 | |
| Phenyl-C (meta) | ~129 - 131 | |
| Phenyl-C (para) | ~133 - 135 |
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the target compound.
Predicted Mass Spectrometry Data:
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₃H₉BrN₂O₂S | |
| Monoisotopic Mass | 335.9623 u | |
| Molecular Weight | 337.19 g/mol | |
| Expected M+ Peak | m/z 336 | Corresponding to the [M]+ ion with ⁷⁹Br. |
| Expected M+2 Peak | m/z 338 | Corresponding to the [M]+ ion with ⁸¹Br, with an intensity ratio of approximately 1:1 to the M+ peak, which is characteristic for a monobrominated compound. |
Fragmentation Pathway: The primary fragmentation is expected to involve the loss of the phenylsulfonyl group or parts of it.
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-1000.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform MS/MS analysis on the parent ions (m/z 336 and 338).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided ¹H NMR, ¹³C NMR, and mass spectrometry data are based on sound chemical principles and comparisons with closely related structures. The experimental protocols outlined offer a clear path for the empirical validation of these predictions. This document serves as a valuable resource for any scientist involved in the synthesis, purification, and characterization of this important heterocyclic compound.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a highly sought-after motif in the design of targeted therapies. This guide provides a comprehensive overview of the diverse biological activities of pyrrolo[2,3-b]pyridine derivatives, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.
I. The Anticancer Potential of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine nucleus is a cornerstone in the development of novel anticancer agents.[2][3] These compounds exert their effects through a variety of mechanisms, often targeting key players in cancer cell proliferation, survival, and metastasis.
A. Kinase Inhibition: A Dominant Mechanism of Action
A primary mode of anticancer activity for many pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[4] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4] For instance, compound 4h from a recent study demonstrated significant FGFR inhibitory activity, leading to the inhibition of breast cancer cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[4]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key regulator of transcription and has been identified as a colorectal cancer oncogene.[5] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor, exhibiting significant tumor growth inhibition in colorectal cancer xenograft models.[5][6]
-
V600E B-RAF Inhibition: The V600E mutation in the B-RAF kinase is a driver in many melanomas. Several FDA-approved anticancer agents are pyrrolo[2,3-b]pyridine-based B-RAF inhibitors.[7] Novel derivatives have been designed and synthesized, with some showing potent inhibitory effects on V600E B-RAF.[7]
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated inflammatory and autoimmune responses, and its dysregulation is also involved in some cancers.[8] N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[8]
B. Other Anticancer Mechanisms
Beyond kinase inhibition, pyrrolo[2,3-b]pyridine derivatives exhibit other promising anticancer activities:
-
PARP Inhibition: Poly (ADP-ribose) polymerases (PARPs) are involved in DNA damage repair, and their inhibition is a valuable strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9] Some 7-azaindole analogs have been identified as potent PARP inhibitors.[9]
-
Microtubule Dynamics Disruption: Microtubules are essential for cell division, and drugs that target them are widely used in cancer chemotherapy. Two azaindole derivatives, CM01 and CM02 , have been identified as microtubule-depolymerizing agents that induce G2/M cell cycle arrest and are effective against multidrug-resistant cancer cell lines.[10]
-
DNA Intercalation: Some novel pyrrolo[2,3-b]pyridine analogues have been shown to exert their antiproliferative activity by intercalating into calf thymus DNA, which could block DNA replication.[11]
II. Anti-inflammatory and Immunomodulatory Activities
The pyrrolo[2,3-b]pyridine scaffold is also a promising framework for the development of anti-inflammatory and immunomodulatory agents.
A. Inhibition of Pro-inflammatory Cytokines
Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[12] These compounds have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages, demonstrating their potential as anti-inflammatory agents.[12]
B. JAK3 Inhibition for Immunosuppression
Janus kinase 3 (JAK3) plays a critical role in immune cell signaling. Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases and organ transplant rejection. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.[13]
III. Antiviral Activity
The antiviral potential of pyrrolo[2,3-b]pyridine derivatives is an emerging area of research. Inhibition of AP-2-associated protein kinase 1 (AAK1) has been identified as a promising strategy for developing broad-spectrum antiviral agents.[14] A novel series of 3-heteroaryl-pyrrolo[2,3-b]pyridines have been discovered as potent AAK1 inhibitors with antiviral activity against Dengue virus and Venezuelan equine encephalitis virus.[14]
IV. Neuroprotective Potential in Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD).[15] Novel pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent and selective GSK-3β inhibitors.[15][16] One such compound, 41 , demonstrated the ability to ameliorate dyskinesia in a zebrafish AD model and exhibited low toxicity, highlighting its potential as a therapeutic agent for AD.[15]
V. Experimental Evaluation of Biological Activity
The biological evaluation of pyrrolo[2,3-b]pyridine derivatives involves a combination of in vitro and in vivo assays to determine their efficacy and mechanism of action.
A. In Vitro Assays
1. Cell Viability and Cytotoxicity Assays (MTT/XTT): These colorimetric assays are fundamental for assessing the effect of a compound on cell viability and proliferation.[17][18] They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[18][19]
-
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[17][20] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.[18][21]
Experimental Protocol: MTT Assay [22][23]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[2,3-b]pyridine derivative for a specified duration (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[18][23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the compound that causes 50% inhibition of cell viability.[24]
2. Western Blotting for Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of action of a compound.[25][26] For example, it can be used to assess the effect of a pyrrolo[2,3-b]pyridine derivative on the phosphorylation status of a target kinase or the expression of proteins involved in apoptosis.[27][28]
Experimental Protocol: Western Blot [27][29]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.[28]
-
Protein Quantification: Determine the protein concentration of each lysate.[28]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[26][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[25][27]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[28]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[28]
B. In Vivo Models
Human Tumor Xenograft Models: These models are crucial for evaluating the in vivo anticancer efficacy of drug candidates.[30][31] They involve the implantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice.[30][32][33]
Experimental Protocol: Xenograft Tumor Model [30]
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[33]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the pyrrolo[2,3-b]pyridine derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Regularly measure the tumor volume.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth in the treated group to that in the control group to determine the antitumor efficacy.
VI. Structure-Activity Relationship (SAR) Studies and Future Perspectives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of pyrrolo[2,3-b]pyridine derivatives.[34] Research has shown that substitutions at various positions of the 7-azaindole ring can significantly impact biological activity.[3][34] For example, substitutions at positions 1, 3, and 5 are often critical for anticancer activity.[3][34]
The versatility of the pyrrolo[2,3-b]pyridine scaffold continues to make it a focal point of drug discovery efforts. Future research will likely focus on:
-
Developing more selective inhibitors: To minimize off-target effects and improve safety profiles.
-
Exploring new therapeutic areas: Expanding the application of these derivatives to other diseases.
-
Utilizing novel drug delivery systems: To enhance bioavailability and targeted delivery.
The continued exploration and modification of the pyrrolo[2,3-b]pyridine core hold immense promise for the development of the next generation of targeted therapies for a wide range of diseases.
VII. Data and Diagrams
Quantitative Data Summary
| Compound/Derivative Class | Target/Activity | IC50/GI50 Values | Cell Line(s) | Reference |
| 1H-pyrrolo[2,3-b]pyridine 4h | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | 4T1 (breast cancer) | [4] |
| 1H-pyrrolo[2,3-b]pyridine 22 | CDK8 | 48.6 nM | Colorectal Cancer | [5] |
| 7-azaindole analog 4d | Anticancer | 1.55 µM | MCF-7 (breast cancer) | [3][34] |
| 7-azaindole analog (3,5-dinitro sub.) | Anticancer | 1.38 µM | MCF-7 (breast cancer) | [3][34] |
| 7-azaindole analog 4g | Anticancer (PARP inhibitor) | 15.56 µM | MCF-7 (breast cancer) | [9] |
| pyrrolo[2,3-b]pyridine 41 | GSK-3β | 0.22 nM | N/A | [15] |
| pyrrolo[2,3-b]pyridine 46 | GSK-3β | 0.26 nM | N/A | [15] |
| pyrrolo[2,3-b]pyridine 54 | GSK-3β | 0.24 nM | N/A | [15] |
| pyrrolo[2,3-b]pyridine 34e | V600E B-RAF | 0.085 µM | N/A | [7] |
| pyrrolo[2,3-b]pyridine 35 | V600E B-RAF | 0.080 µM | N/A | [7] |
Signaling Pathway and Workflow Diagrams
Caption: FGFR Signaling Pathway Inhibition by Pyrrolo[2,3-b]pyridine Derivatives.
Caption: Workflow of the MTT Cell Viability Assay.
Caption: General Workflow for Western Blot Analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. biotium.com [biotium.com]
- 21. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 22. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 23. benchchem.com [benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. benchchem.com [benchchem.com]
- 29. bosterbio.com [bosterbio.com]
- 30. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. karger.com [karger.com]
- 32. blog.crownbio.com [blog.crownbio.com]
- 33. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 34. tandfonline.com [tandfonline.com]
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-depth Technical Guide to the Structure, Synthesis, and Application of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, which acts as a bioisostere of indole, allows it to form critical hydrogen bonding interactions with a multitude of biological targets. This has led to its incorporation into several FDA-approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib, which are used in the treatment of melanoma and tenosynovial giant cell tumors, respectively[1].
This guide focuses on a key derivative that unlocks the synthetic potential of this scaffold: This compound . The introduction of a bromine atom at the C-4 position provides a versatile chemical handle for diversification through cross-coupling reactions. Simultaneously, the phenylsulfonyl group serves two critical functions: it protects the pyrrole nitrogen, preventing unwanted side reactions, and it modulates the electronic properties of the ring system, often facilitating key transformations. For researchers in drug discovery, this molecule is not just a reagent, but a strategic starting point for the systematic exploration of chemical space around the 7-azaindole core.
Section 1: Core Structural and Physicochemical Properties
A precise understanding of a molecule's physical and structural properties is foundational to its application. While a definitive single-crystal X-ray structure for this compound is not publicly available, we can compile its key properties from reliable databases and analogous structures.
Chemical Structure
The molecule consists of the fused bicyclic 7-azaindole core, with a bromine atom at position C-4 and a phenylsulfonyl group attached to the pyrrole nitrogen (N-1).
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties for the title compound and its immediate precursors. This data is critical for reaction planning, purification, and formulation.
| Property | Value | Source / Compound |
| CAS Number | 889939-25-7 | |
| Molecular Formula | C₁₃H₉BrN₂O₂S | - |
| Molecular Weight | 337.20 g/mol | - |
| XLogP3 (Computed) | 3.9 | [2] (for 2-iodo analogue) |
| Topological Polar Surface Area | 60.3 Ų | [3] (for tosyl analogue) |
| Form | Solid | [4] (for related isomers) |
| Boiling Point (Predicted) | 514.9 ± 60.0 °C | [5] (for tosyl analogue) |
| Density (Predicted) | 1.59 ± 0.1 g/cm³ | [5] (for tosyl analogue) |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is achieved by the N-sulfonylation of the precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole). The choice of reagents and conditions is dictated by the need for a high-yielding, clean reaction that avoids side reactions on the pyridine ring.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the analogous 2-iodo derivative[2]. The underlying chemistry is directly applicable.
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, ~2.0 eq.). DMAP acts as a superior nucleophilic catalyst compared to a simple amine base, accelerating the reaction by forming a highly reactive sulfonylpyridinium intermediate.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the solution at room temperature. The reaction is typically exothermic, and slow addition helps maintain control.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (to remove DMAP), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Section 3: Key Synthetic Transformations & Protocols
The strategic value of this compound lies in the reactivity of its C-4 bromine atom, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
This reaction is the cornerstone for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl groups at the C-4 position.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
This generalized protocol is based on conditions successfully employed for similar 7-azaindole systems[6].
-
Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand.
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for the transmetalation step.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 2-12 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the C-4 arylated product.
B. Sonogashira Coupling
This reaction is indispensable for installing alkynyl groups, which are valuable for extending conjugation, acting as handles for further chemistry (e.g., click reactions), or serving as part of a pharmacophore.
The Sonogashira reaction relies on a dual catalytic system. A palladium catalyst activates the aryl bromide, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the key transmetalation step with the palladium intermediate.
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
The following protocol is a robust starting point for Sonogashira couplings on this scaffold.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo substrate (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, >2.0 eq.). The base is critical for scavenging the HBr byproduct and facilitating the formation of the copper acetylide.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as per TLC/LC-MS analysis.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the 4-alkynyl-7-azaindole derivative.
Section 4: Application in Drug Discovery - A Kinase Inhibitor Scaffold
The 7-azaindole core is a proven "hinge-binding" motif in many kinase inhibitors. The C-4 position, made accessible by the bromo-substituent, often points out towards the solvent-exposed region of the ATP-binding pocket. This makes it an ideal position to install substituents that can enhance potency and selectivity or improve pharmacokinetic properties.
Caption: Conceptual pathway from the core building block to a final kinase inhibitor.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and IKKα[1][7]. The synthetic routes enabled by the 4-bromo intermediate allow for the rapid generation of libraries of compounds where different aryl, heteroaryl, or alkynyl groups are systematically placed at the C-4 position to probe the structure-activity relationship (SAR) for a given kinase target.
Conclusion
This compound is more than a simple halogenated heterocycle; it is a master key for unlocking the vast therapeutic potential of the 7-azaindole scaffold. Its well-defined structure, reliable synthesis, and predictable reactivity in cornerstone reactions like Suzuki and Sonogashira couplings make it an invaluable tool for medicinal chemists. By providing a robust platform for molecular diversification, this compound empowers researchers to design and synthesize the next generation of targeted therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C14H11BrN2O2S | CID 37818649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Reactivity, and Applications in Drug Discovery
4-Bromo-1H-pyrrolo[2,3-b]pyridine, also commonly known as 4-Bromo-7-azaindole, is a heterocyclic aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its rigid, bicyclic structure, composed of a fused pyrrole and pyridine ring, serves as a versatile scaffold in medicinal chemistry. This core is a bioisostere of indole, a privileged structure in numerous biologically active molecules. The strategic placement of a bromine atom at the 4-position provides a reactive handle for synthetic chemists, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions.
This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the physical and chemical properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridine. It delves into the causality behind its reactivity, provides practical experimental insights, and highlights its role as a critical building block in the development of targeted therapeutics, particularly kinase inhibitors.[2][3][4]
Part 1: Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. 4-Bromo-1H-pyrrolo[2,3-b]pyridine is typically a solid at room temperature, appearing as a white to light yellow or orange crystalline powder.[5][6] Its stability and handling characteristics are crucial for its effective use in synthesis.
Summary of Core Properties
A compilation of key physicochemical data is presented below. These values are computed or aggregated from various authoritative sources and provide a quantitative foundation for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | PubChem[7], Sigma-Aldrich |
| Molecular Weight | 197.03 g/mol | PubChem[7], Sigma-Aldrich |
| IUPAC Name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | PubChem[7] |
| CAS Number | 348640-06-2 | PubChem[7], TCI Chemicals |
| Appearance | White to Light yellow to Light orange powder/crystal | TCI Chemicals[5] |
| Melting Point | 177 - 183 °C | TCI Chemicals[5], Sigma-Aldrich |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| XLogP3-AA (LogP) | 2 | PubChem[7] |
Note: Physical properties such as boiling point and specific solubility data in various solvents are not consistently reported in publicly available literature and are best determined empirically for specific applications.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-1H-pyrrolo[2,3-b]pyridine is anchored in the reactivity of its C-Br bond. The electron-deficient nature of the pyridine ring and the specific electronic environment of the fused system make the 4-position susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its use as a molecular scaffold, allowing for the precise and efficient introduction of diverse substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo position is the primary site for synthetic elaboration. Its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions allows for the formation of C-C and C-N bonds, which is fundamental to building the complex molecules often required for potent and selective drug candidates.[8]
-
Expertise & Causality: The choice of a bromo-substituent represents a balance between reactivity and stability. While iodo-analogs can be more reactive, they are often less stable and more expensive. Chloro-analogs are more stable but typically require more forcing reaction conditions or specialized catalyst systems. The C4-bromo derivative provides a reliable and versatile entry point for diversification. The oxidative addition of a Palladium(0) catalyst into the C-Br bond is the critical initiating step in these catalytic cycles.
Logical Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 348640-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
The Strategic Synthesis of a Privileged Scaffold: A Technical Guide to 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthetic origins, detailing the critical experimental procedures for its preparation, and illuminate its significance as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a comprehensive resource, amalgamating procedural knowledge with mechanistic insights to empower researchers in the strategic application of this important scaffold.
Introduction: The Rise of a Privileged Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent "privileged scaffold" in drug discovery, prized for its ability to mimic the native indole structure while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This subtle yet significant structural modification has proven advantageous in the design of highly selective and potent inhibitors of various protein kinases. The introduction of a bromine atom at the 4-position and a phenylsulfonyl protecting group on the pyrrole nitrogen yields this compound, a stable and highly versatile intermediate. The phenylsulfonyl group serves a dual purpose: it protects the otherwise reactive N-H of the pyrrole and its electron-withdrawing nature facilitates certain chemical transformations. The bromine atom provides a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity and fine-tune pharmacological activity.
Historical Context and Discovery
The discovery of this compound is not marked by a single, seminal publication but rather by its emergence as a critical intermediate in the patent literature and research articles focused on the synthesis of novel therapeutics. Its development is intrinsically linked to the broader exploration of the 7-azaindole scaffold as a pharmacophore. The synthesis of this compound and its analogues has been a key step in the development of inhibitors for various kinases, highlighting its importance in the ever-evolving landscape of targeted cancer therapy and the treatment of inflammatory diseases.[1][2][3][4][5]
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that begins with the construction or modification of the 7-azaindole core. Below, we detail the key transformations, providing both the rationale and step-by-step protocols.
Synthesis of the Precursor: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole)
The initial and crucial step is the synthesis of the brominated 7-azaindole core. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide.
Experimental Protocol:
-
Starting Material: 1H-pyrrolo[2,3-b]pyridine-7-oxide.
-
Reagents: Tetramethylammonium bromide, Methanesulfonic anhydride (Ms₂O), N,N-dimethylformamide (DMF), Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide and tetramethylammonium bromide in DMF and cool the mixture to 0 °C.[6]
-
Add methanesulfonic anhydride in portions while maintaining the temperature at 0 °C.[6]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.[6]
-
Dilute the reaction mixture with water and adjust the pH to 7 with solid NaOH.[6]
-
Add more water to induce precipitation. Keep the suspension at 5 °C for 1 hour.[6]
-
Collect the precipitate by filtration, wash with ice-water, and dry under vacuum over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[6]
-
Causality of Experimental Choices:
-
The use of the N-oxide directs the bromination to the 4-position of the pyridine ring.
-
Methanesulfonic anhydride acts as a dehydrating agent and activator.
-
The careful control of temperature is crucial for managing the exothermic nature of the reaction and preventing side product formation.
-
The pH adjustment and precipitation in cold water are standard workup procedures to isolate the product.
N-Phenylsulfonylation: Protection and Activation
With the brominated core in hand, the next step is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is typically achieved by reacting 4-bromo-7-azaindole with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol:
-
Starting Material: 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
-
Reagents: Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF), Benzenesulfonyl chloride.
-
Procedure:
-
Suspend 4-Bromo-1H-pyrrolo[2,3-b]pyridine in THF under a nitrogen atmosphere and cool to 0 °C.[7]
-
Add sodium hydride portionwise. Effervescence will be observed.[7]
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.[7]
-
Add benzenesulfonyl chloride to the reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[7]
-
Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with 2M sodium carbonate solution.[7]
-
Dry the organic layer with MgSO₄, filter, and evaporate the solvent.[7]
-
Purify the crude product by flash column chromatography to obtain this compound as an off-white solid.[7]
-
Causality of Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, forming the corresponding anion.
-
The use of an inert atmosphere (nitrogen) is essential to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.
-
Benzenesulfonyl chloride is the electrophile that reacts with the nucleophilic pyrrole anion.
-
The aqueous workup with sodium carbonate removes any unreacted benzenesulfonyl chloride and other acidic impurities.
-
Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Physicochemical Properties and Characterization
The successful synthesis of this compound should be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 337.19 g/mol |
| Appearance | Off-white solid |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include those for the phenyl group protons and the protons of the 7-azaindole core, with characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): ESI-MS would show a characteristic isotopic pattern for the bromine atom, with peaks corresponding to [M+H]⁺.
Role in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 4-position is particularly amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This has been extensively utilized in the development of kinase inhibitors.
DOT Diagram of Application in Medicinal Chemistry:
Caption: Role as a key intermediate in the synthesis of kinase inhibitors.
The phenylsulfonyl group can be removed under various conditions to provide the free N-H, which can be important for hydrogen bonding interactions with the target protein. The ability to perform diverse chemical modifications on this scaffold makes it a powerful tool for structure-activity relationship (SAR) studies.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, though multi-stepped, is well-established and provides access to a versatile building block. The combination of a privileged 7-azaindole core, a reactive bromine handle, and a robust protecting group makes this compound an invaluable asset for researchers and scientists dedicated to the discovery and development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis and application, with the aim of facilitating its effective use in the laboratory.
References
- 1. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a Versatile Intermediate for Pharmaceutical Synthesis
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals, particularly in the oncology and immunology sectors.[1][2] Its structural similarity to indole allows it to act as a bioisostere, interacting with a wide range of biological targets. The strategic functionalization of this core is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide to 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , a key intermediate designed for the efficient synthesis of complex 7-azaindole derivatives. The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature activates the heterocyclic system. The bromine atom at the C4-position acts as a versatile synthetic handle, enabling a range of high-efficiency palladium-catalyzed cross-coupling reactions.
Herein, we present validated, step-by-step protocols for the synthesis of this intermediate and its subsequent application in three cornerstone reactions of modern medicinal chemistry: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The causality behind experimental choices is explained to provide researchers with a robust foundation for methodology development and troubleshooting.
Physicochemical & Structural Data
A summary of the key properties of the title compound is provided below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 889939-25-7 | |
| Molecular Formula | C₁₃H₉BrN₂O₂S | [3] |
| Molecular Weight | 337.20 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br |
Synthesis of the Intermediate: A Step-by-Step Protocol
The preparation of the title intermediate is most reliably achieved through the N-protection of commercially available 4-bromo-7-azaindole. This approach ensures high regioselectivity and yield.
Protocol 1: N-Phenylsulfonylation of 4-Bromo-7-azaindole
This protocol describes the protection of the pyrrole nitrogen, a critical step to prevent N-H reactivity in subsequent base-mediated cross-coupling reactions.
Reaction Principle: A strong, non-nucleophilic base deprotonates the pyrrole nitrogen, forming an anion that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride to form a stable N-S bond.
Figure 1: Workflow for N-phenylsulfonylation.
Materials:
-
4-Bromo-7-azaindole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-7-azaindole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a potent, non-nucleophilic base ideal for deprotonating the pyrrole N-H. It reacts violently with water, necessitating anhydrous conditions. The portion-wise addition at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Stir the suspension at 0 °C for 30 minutes.
-
Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: cyclohexane/ethyl acetate gradient) to afford this compound as a solid.[4]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo functionality is the primary site for synthetic diversification. Its reactivity in palladium-catalyzed reactions allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern library synthesis and lead optimization in drug development.
Figure 2: Overview of key synthetic transformations.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds, a common linkage in kinase inhibitors.[5][6]
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting complex coordinates with the amine, which is then deprotonated by a strong base. Reductive elimination from the palladium center forms the C-N bond and regenerates the active Pd(0) catalyst.[5]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the bromo-intermediate (1.0 eq), the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide. Causality Note: A bulky, electron-rich phosphine ligand is critical. It promotes the rate-limiting reductive elimination step, enhances catalyst stability, and allows for the coupling of a wide range of amines.[5][7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine coupling partner.
-
Reaction Conditions: Heat the mixture with stirring (typically 80-110 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired 4-amino-7-azaindole derivative.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a highly robust and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[8][9]
Reaction Principle: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to form the new C-C bond.[10]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄, 2-3 eq)
-
Deoxygenated solvent (e.g., 1,4-Dioxane, DME, or Toluene)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the bromo-intermediate (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Base Addition: Add the deoxygenated organic solvent, followed by the aqueous base solution.
-
Reaction Conditions: Heat the biphasic mixture with vigorous stirring (typically 80-100 °C) for 1-12 hours.[11]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the 4-aryl-7-azaindole product.[8]
Protocol 4: Sonogashira Coupling for C-C Alkynyl Bond Formation
The Sonogashira coupling is the most effective method for coupling aryl halides with terminal alkynes, yielding arylalkyne structures that are valuable as final products or as handles for further chemistry (e.g., click chemistry, cyclizations).[12][13]
Reaction Principle: This reaction utilizes a dual catalytic system. A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the crucial transmetalation step.[14]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-2.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous co-solvent if needed (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromo-intermediate (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous amine base (e.g., Et₃N) and any co-solvent. Add the terminal alkyne via syringe.[15]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 2-18 hours. Causality Note: The amine base serves both to neutralize the HBr byproduct and to facilitate the formation of the copper acetylide. Anhydrous and oxygen-free conditions are important to prevent oxidative homocoupling of the alkyne (Glaser coupling).[12][13]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove amine salts, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography to isolate the 4-alkynyl-7-azaindole derivative.[16]
Conclusion
This compound is a high-value, strategically designed intermediate for pharmaceutical research and development. Its synthesis is straightforward, and the C4-bromo handle provides a reliable entry point for diversification using robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide offer researchers reproducible and scalable methods to access a wide array of novel 4-substituted 7-azaindole derivatives, accelerating the discovery of new therapeutic agents.
References
- 1. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 143141-23-5 | 1-(Phenylsulfonyl)-7-azaindole - AiFChem [aifchem.com]
- 4. 4-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 348640-07-3 [m.chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Significance of the 7-Azaindole Scaffold and the Power of Suzuki-Miyaura Coupling
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[3][4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for drug discovery and development professionals.[6][7]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The phenylsulfonyl group serves as a crucial protecting group for the pyrrole nitrogen, enhancing the stability and modifying the electronic properties of the 7-azaindole ring system to facilitate efficient cross-coupling. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and provide insights into troubleshooting common challenges.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step results in the formation of a square-planar Pd(II) complex.[3][4][8] The choice of phosphine ligands is critical at this stage, as electron-rich and bulky ligands can facilitate this rate-determining step.[9]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The selection of the base is crucial and can significantly impact the reaction rate and yield.[10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the 7-azaindole and the organic group from the boronic acid. The two organic ligands on the palladium complex couple, and the desired product is released from the coordination sphere of the palladium. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the Phenylsulfonyl Protecting Group
The use of a protecting group on the pyrrole nitrogen of the 7-azaindole is often necessary to prevent side reactions and catalyst inhibition.[11] The phenylsulfonyl group offers several advantages:
-
Increased Stability: It enhances the stability of the 7-azaindole ring system.
-
Electronic Effects: As an electron-withdrawing group, it can modify the electron density of the heterocyclic core, which can influence the rate of oxidative addition.
-
Improved Solubility: It often improves the solubility of the substrate in organic solvents commonly used for cross-coupling reactions.
-
Facile Removal: The phenylsulfonyl group can typically be removed under relatively mild conditions after the desired C-C bond formation has been achieved.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific boronic acid coupling partners and desired scales.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a generalized method adaptable for a range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-Bromo-7-azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere for indole in numerous biologically active compounds.[1] The introduction of substituents onto this core structure is crucial for modulating the physicochemical and pharmacological properties of drug candidates. 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has emerged as a key intermediate, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen serves a dual purpose: it protects the N-H group and modulates the electron density of the heterocyclic system, influencing its reactivity in cross-coupling reactions.[2][3]
This comprehensive guide provides detailed application notes and protocols for the four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The causality behind experimental choices, proven insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The reaction couples an organoboron species, typically a boronic acid or its ester, with a halide or triflate.[4] For this compound, this reaction provides a direct route to 4-aryl- and 4-heteroaryl-7-azaindole derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for the efficiency of each step. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-heterocycles.[5][6]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 350.21 | 0.5 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.75 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 | 0.04 | 0.08 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (175 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
II. Heck Reaction: Formation of Carbon-Carbon Bonds with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8][9] This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex organic molecules. For this compound, the Heck reaction allows for the introduction of alkenyl substituents at the C4-position.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination affords the substituted alkene product and a hydridopalladium complex. The final step is the regeneration of the palladium(0) catalyst by reductive elimination of HX with the assistance of a base.
Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is based on established procedures for the Heck reaction of bromo-heterocycles with acrylates.[10]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 350.21 | 0.5 | 1.0 |
| n-Butyl Acrylate | 128.17 | 0.75 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.01 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.08 |
| Triethylamine (Et₃N) | 101.19 | 1.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a sealed tube, add this compound (175 mg, 0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL), triethylamine (0.14 mL, 1.0 mmol), and n-butyl acrylate (0.11 mL, 0.75 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding Heck coupling product.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is a highly efficient method for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis. The Sonogashira coupling of this compound provides a direct route to 4-alkynyl-7-azaindole derivatives.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper cocatalyst is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium(II) complex.
Figure 3: Simplified Catalytic Cycles of the Sonogashira Reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on general procedures for Sonogashira couplings of bromo-heterocycles.[2][13][14]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 350.21 | 0.5 | 1.0 |
| Phenylacetylene | 102.13 | 0.6 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.015 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
To a Schlenk tube, add this compound (175 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.21 mL, 1.5 mmol) via syringe.
-
Add phenylacetylene (0.066 mL, 0.6 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(phenylethynyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
IV. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[3][15][16][17] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. For this compound, this reaction enables the introduction of a wide range of amino substituents at the C4-position.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for high yields and broad substrate scope.
Figure 4: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on the work of Sasmal et al. (2012) on the amination of N-substituted 4-bromo-7-azaindoles.[3]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 350.21 | 0.5 | 1.0 |
| Morpholine | 87.12 | 0.6 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.025 | 0.05 |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 578.68 | 0.05 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.75 | 1.5 |
| 1,4-Dioxane, anhydrous | - | 5 mL | - |
Procedure:
-
In a sealed Schlenk tube, add this compound (175 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), Xantphos (28.9 mg, 0.05 mmol), and Cs₂CO₃ (244 mg, 0.75 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and morpholine (0.052 mL, 0.6 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Note on Phenylsulfonyl Group Lability: It has been observed that under certain Buchwald-Hartwig amination conditions, particularly with primary amines, the phenylsulfonyl protecting group can be cleaved, leading to the desulfonated 4-bromo-7-azaindole as a byproduct.[3] Careful control of reaction conditions and the choice of base are important to minimize this side reaction.
V. Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences involving this compound is the removal of the phenylsulfonyl protecting group to yield the free N-H 7-azaindole. Several methods can be employed for this transformation, with the choice depending on the nature of the substituents on the 7-azaindole core.
Protocol: Deprotection using Magnesium in Methanol
This method is a mild and effective way to cleave N-sulfonyl groups.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 4-Substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | - | 0.5 | 1.0 |
| Magnesium turnings | 24.31 | 5.0 | 10 |
| Methanol, anhydrous | - | 10 mL | - |
Procedure:
-
To a round-bottom flask containing the 4-substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.5 mmol), add anhydrous methanol (10 mL) and magnesium turnings (122 mg, 5.0 mmol).
-
Stir the suspension at room temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the magnesium is consumed.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected 4-substituted-1H-pyrrolo[2,3-b]pyridine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of substituted 7-azaindoles. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the introduction of aryl, heteroaryl, alkenyl, alkynyl, and amino functionalities at the C4-position. The judicious choice of catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and minimizing side reactions. The subsequent deprotection of the phenylsulfonyl group provides access to the final N-H 7-azaindole derivatives, which are of significant interest in medicinal chemistry and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal intermediate in modern medicinal chemistry. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the C4-position and a phenylsulfonyl protecting group on the pyrrole nitrogen furnishes a versatile building block, primed for precise and sequential functionalization. This document details the scientific rationale for its use, provides robust, field-proven protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions, and outlines the method for the crucial final deprotection step. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of immense interest in drug discovery.[1] Its structure is isosteric to indole, allowing it to mimic the natural scaffold of tryptophan and engage in similar hydrogen bonding patterns with biological targets.[2] The pyridine nitrogen introduces a hydrogen bond acceptor site, which can be critical for anchoring a molecule within the hinge region of a kinase active site, a common binding motif for ATP-competitive inhibitors.[3]
The subject of this guide, this compound, is a highly strategic derivative for several reasons:
-
The Phenylsulfonyl Protecting Group: The electron-withdrawing nature of the phenylsulfonyl group serves a dual purpose. Firstly, it robustly protects the pyrrole nitrogen from undesired side reactions. Secondly, it acidifies the N-H proton of the parent 7-azaindole, facilitating its own installation via deprotonation. This group is stable to a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions for which this substrate is designed.[4]
-
The C4-Bromo Substituent: The bromine atom at the C4-position of the pyridine ring provides a reactive handle for introducing molecular diversity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the controlled formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] This enables the exploration of structure-activity relationships (SAR) by introducing a variety of aryl, heteroaryl, or amino substituents at this position.
This combination makes the title compound a cornerstone intermediate for building complex, poly-substituted 7-azaindole libraries, particularly in the pursuit of novel kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the title compound is provided below. Data for the phenylsulfonyl derivative is extrapolated from its closely related tosyl analogue.[7][8]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.03 | Solid | 348640-06-2[9] |
| This compound | C₁₃H₉BrN₂O₂S | 337.20 | Off-white Solid | Not separately registered |
Synthesis and Derivatization Workflow
The overall workflow for utilizing this compound involves three key stages: protection, cross-coupling, and deprotection. Each stage is critical for the successful synthesis of the final target molecules.
Caption: Overall synthetic workflow for the use of the title compound.
Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol describes the N-phenylsulfonylation of commercially available 4-Bromo-1H-pyrrolo[2,3-b]pyridine. The use of a strong base like sodium hydride is essential for the deprotonation of the pyrrole nitrogen to form the corresponding anion, which then acts as a nucleophile. This procedure is adapted from a similar protocol for N-tosylation.[7]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Cyclohexane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.3 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting mixture at room temperature for 30 minutes. The formation of the sodium salt may result in a suspension.
-
Sulfonylation: Cool the mixture back to 0 °C and slowly add benzenesulfonyl chloride (1.1 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 M Na₂CO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% Ethyl acetate in Cyclohexane) to afford the title compound.
Expected Outcome:
-
Appearance: Off-white solid.
-
Yield: Typically >90%.[7]
-
Purity: >95% by LC-MS and ¹H NMR.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds at the C4-position. The choice of catalyst, ligand, and base is crucial for achieving high yields.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water, 0.1-0.2 M) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 125 °C for 20-30 min) can significantly accelerate the reaction.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Representative Suzuki-Miyaura Couplings:
| Entry | Boronic Acid Partner | Catalyst | Base | Conditions | Expected Product |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O, 90°C, 4h | 4-Phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| 2 | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, 125°C, MW, 26 min[11] | 4-(3,4,5-Trimethoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O, 100°C, 6h | 4-(Pyridin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
Protocol 4.3: Buchwald-Hartwig Amination at the C4-Position
This protocol details the palladium-catalyzed C-N cross-coupling of the title compound with various primary and secondary amines. The use of sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, DavePhos) is often critical for high efficiency.[4][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids).
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Representative Buchwald-Hartwig Couplings:
| Entry | Amine Partner | Catalyst/Ligand | Base | Conditions | Expected Product |
| 1 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane, 100°C, 12h[4] | 4-(Morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, 100°C, 8h | 4-(Phenylamino)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| 3 | tert-Butyl carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane, 110°C, 16h | tert-Butyl (1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate |
Protocol 4.4: Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences is the removal of the phenylsulfonyl group to unveil the free N-H of the 7-azaindole core. This is typically achieved by base-mediated hydrolysis.[13][14]
Materials:
-
N-phenylsulfonyl-7-azaindole derivative (1.0 equiv)
-
Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 5-10 equiv)
-
Solvent (e.g., Methanol/Water or Dioxane/Water mixture)
Procedure:
-
Reaction Setup: Dissolve the N-phenylsulfonyl-7-azaindole derivative in a suitable solvent mixture such as 1:1 Dioxane/Water or Methanol.
-
Hydrolysis: Add a solution of NaOH or KOH (e.g., 2.5 N aqueous solution) to the mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with an acid (e.g., 1 M HCl) to pH ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate or DCM, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by crystallization or flash column chromatography to yield the final NH-free 7-azaindole.
Conclusion
This compound is a supremely valuable and versatile building block for medicinal chemistry. The phenylsulfonyl group provides robust protection and activation, while the C4-bromo handle allows for late-stage diversification through reliable and high-yielding palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the synthesis, functionalization, and final deprotection of this key intermediate, empowering drug discovery teams to efficiently generate novel and diverse libraries of 7-azaindole-based compounds for the development of next-generation therapeutics.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-nitro- synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 4-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 348640-07-3 [m.chemicalbook.com]
- 8. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C14H11BrN2O2S | CID 37818649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The second step is the regioselective bromination of this intermediate to afford the desired 4-bromo product.
Q2: Why is the phenylsulfonyl protecting group used?
A2: The phenylsulfonyl group serves two primary purposes. Firstly, it protects the reactive N-H of the pyrrole ring from participating in side reactions. Secondly, as an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic substitution, thereby directing the bromination to the more electron-rich pyridine ring.[1] This directing effect is crucial for achieving the desired regioselectivity.
Q3: What are the most common side reactions observed during this synthesis?
A3: The most frequently encountered side reactions include:
-
Formation of isomeric impurities: Bromination at other positions of the pyrrolopyridine ring (e.g., C3, C5, C6).
-
Over-bromination: Formation of di- or poly-brominated products.
-
Deprotection: Cleavage of the phenylsulfonyl protecting group under the reaction conditions.
-
Incomplete reaction: Unreacted starting material remaining in the final product mixture.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My final product shows multiple spots on TLC and the NMR spectrum is complex, suggesting the presence of isomers. How can I resolve this?
Causality and Mechanistic Insight: Electrophilic bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a kinetically controlled reaction. While the electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring, the pyridine ring still possesses multiple sites for electrophilic attack. The formation of isomers other than the desired 4-bromo product is a strong indication that the reaction conditions are not optimal for achieving high regioselectivity. The C3 position on the pyrrole ring is inherently electron-rich and can be susceptible to bromination if not sufficiently deactivated.[2] Similarly, the C5 and C6 positions on the pyridine ring can also undergo bromination.
Troubleshooting and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| High Reaction Temperature | Perform the bromination at a lower temperature (e.g., 0 °C to room temperature). | Lowering the temperature increases the selectivity of the reaction by favoring the pathway with the lowest activation energy, which in this case leads to the thermodynamically more stable 4-bromo isomer. |
| Inappropriate Brominating Agent | Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. | NBS provides a slow, controlled release of electrophilic bromine, which enhances regioselectivity compared to the highly reactive liquid bromine.[3][4][5] |
| Solvent Effects | Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. | Polar solvents can stabilize the charged intermediates formed during electrophilic aromatic substitution, potentially influencing the regioselectivity of the reaction.[6] |
Experimental Protocol: Purification of Isomeric Impurities
If isomeric impurities are present, they can often be separated by flash column chromatography on silica gel. A gradient elution system is typically effective.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent such as hexane.
-
Elution: Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the desired 4-bromo isomer.
Issue 2: Formation of Over-Brominated Byproducts
Question: My mass spectrometry results show peaks corresponding to di- and tri-brominated products. How can I prevent this?
Causality and Mechanistic Insight: Over-bromination occurs when the desired mono-brominated product is sufficiently activated to undergo a second electrophilic substitution. This is more likely to happen if the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.
Troubleshooting and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Excess Brominating Agent | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS). | Limiting the amount of the electrophile ensures that there is not enough to react with the mono-brominated product after the starting material has been consumed. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Minimizing the reaction time reduces the opportunity for the product to undergo further bromination. |
| High Reactivity of Brominating Agent | As with isomer formation, use a milder brominating agent like NBS. | A less reactive brominating agent will be more selective for the most activated position on the starting material and less likely to react with the less activated mono-brominated product. |
Issue 3: Cleavage of the Phenylsulfonyl Protecting Group
Question: I have isolated a byproduct that appears to be a brominated 7-azaindole without the phenylsulfonyl group. What causes this and how can it be avoided?
Causality and Mechanistic Insight: The phenylsulfonyl group is generally stable under neutral and mildly acidic or basic conditions.[7] However, harsh reaction conditions, particularly the presence of strong acids or bases, can lead to its cleavage.[1][8][9][10] Some bromination reactions can generate acidic byproducts (e.g., HBr), which, if not neutralized, can catalyze the deprotection.
Troubleshooting and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Acidic or Basic Conditions | Ensure the reaction is performed under neutral or buffered conditions. The addition of a non-nucleophilic base like sodium acetate can be beneficial when using NBS.[11] | Neutralizing any acidic byproducts as they are formed will prevent the acid-catalyzed hydrolysis of the sulfonamide bond. |
| High Temperatures | Avoid excessive heating during the reaction and work-up. | Higher temperatures can accelerate the rate of deprotection. |
| Work-up Procedure | Use a mild aqueous work-up. Avoid strong acids or bases during extraction. | A gentle work-up will minimize the risk of cleaving the protecting group from the desired product. |
Visualizing the Reaction and Side Products
Caption: Synthetic pathway and common side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a base such as sodium hydride (1.1 eq) or triethylamine (1.5 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the title compound as a white solid.
Protocol 2: Synthesis of this compound
-
Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography as described above.[12][13]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. echemi.com [echemi.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this key intermediate in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and extensive experience with the purification of related heterocyclic compounds.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.
Issue 1: Co-elution of Impurities during Column Chromatography
Question: I am having difficulty separating my desired product from impurities using silica gel column chromatography. The impurities seem to have a very similar Rf value to my product. What could be the cause, and how can I improve the separation?
Answer: Co-elution is a common challenge, particularly when dealing with constitutional isomers or unreacted starting materials that have similar polarities to the product.
Probable Causes and Solutions:
-
Presence of Constitutional Isomers: The bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can potentially yield other constitutional isomers (e.g., 5-bromo or 6-bromo derivatives) in addition to the desired 4-bromo product. These isomers often have very similar polarities, making them difficult to separate.
-
Solution 1: Optimize the Solvent System. A systematic approach to solvent system optimization is crucial. Start with a relatively non-polar eluent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity. Small, incremental changes can significantly impact the resolution. Consider using a ternary solvent system, such as hexane/ethyl acetate/dichloromethane, to fine-tune the polarity and selectivity of the separation.
-
Solution 2: Employ a Different Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for polar compounds. Alternatively, reversed-phase chromatography (C18) can be effective, especially if the impurities have different hydrophobic characteristics.[1]
-
Solution 3: High-Performance Liquid Chromatography (HPLC). For very challenging separations, preparative HPLC is a powerful tool. A normal-phase or reversed-phase column with a shallow gradient can often resolve closely eluting isomers.[1]
-
-
Incomplete Reaction: Unreacted 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine will be less polar than the brominated product and should elute earlier. However, depending on the reaction conditions, other side products may form.
-
Solution: Reaction Monitoring and Work-up. Ensure the reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A proper aqueous work-up can help remove some polar impurities and unreacted reagents before chromatography.
-
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running a column, perform a thorough TLC analysis using various solvent systems. Test different ratios of hexane/ethyl acetate, hexane/dichloromethane, and toluene/ethyl acetate. The ideal solvent system will show good separation between your product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often results in better resolution than loading the sample as a concentrated solution.
-
Elution: Start with a solvent system that is slightly less polar than the one that gives the optimal Rf on TLC. Gradually increase the polarity of the eluent (gradient elution). Collect small fractions and analyze them by TLC.
Issue 2: Product Oiling Out During Recrystallization
Question: I am trying to purify my compound by recrystallization, but it separates as an oil instead of forming crystals. What can I do to promote crystallization?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The super-saturated solution separates into two liquid phases, with the solute-rich phase being the oil.
Probable Causes and Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at room temperature, or it may have a boiling point that is too high.
-
Solution 1: Systematic Solvent Screening. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures like hexane/ethyl acetate). An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[2][3][4]
-
Solution 2: Use a Two-Solvent System. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common two-solvent systems include dichloromethane/hexane and ethyl acetate/hexane.[2][3]
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over crystals.
-
Solution: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further cool the flask in an ice bath to maximize crystal recovery. Insulating the flask can help to slow the cooling process.
-
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
-
Solution: Pre-purification. If the crude material is very impure, a quick filtration through a plug of silica gel to remove baseline impurities might be necessary before attempting recrystallization.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or dichloromethane).
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurity profile will depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Material: 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
-
Constitutional Isomers: Other brominated isomers (e.g., 5-bromo, 6-bromo, or 7-bromo). The formation of these isomers is a known challenge in the halogenation of aromatic and heteroaromatic compounds.[5]
-
Di-brominated Products: Over-bromination can lead to the formation of di-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine species.
-
Hydrolysis Product: If the reaction is worked up under harsh aqueous conditions, hydrolysis of the phenylsulfonyl protecting group can occur, leading to 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
-
Residual Brominating Reagent: Depending on the brominating agent used (e.g., N-bromosuccinimide), residual reagent or its byproducts may be present. A wash with a reducing agent like sodium thiosulfate can help remove residual bromine.[6]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity. The proton NMR will show characteristic shifts for the protons on the pyrrolopyridine core, and the number of aromatic signals will be consistent with the desired structure.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the product and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable column and mobile phase can provide a quantitative measure of purity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: What is the role of the phenylsulfonyl protecting group in purification?
A3: The phenylsulfonyl group has several effects on the molecule's properties that are relevant to purification:
-
Increased Polarity: The sulfonyl group increases the polarity of the molecule compared to the unprotected 4-bromo-1H-pyrrolo[2,3-b]pyridine. This influences its solubility and retention on silica gel.
-
Crystallinity: The rigid, aromatic nature of the phenylsulfonyl group can often enhance the crystallinity of the molecule, making recrystallization a more viable purification technique.
-
Stability: The protecting group enhances the stability of the azaindole core towards certain reagents and conditions.
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the choice of purification method.
Diagram 2: Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
Quantitative Data Summary
| Purification Technique | Key Parameters | Recommended Starting Conditions |
| Silica Gel Column Chromatography | Eluent System | Hexane/Ethyl Acetate (gradient from 100:0 to 70:30) |
| Stationary Phase | Silica gel (230-400 mesh) | |
| Loading | Dry loading recommended | |
| Recrystallization | Single Solvent | Ethanol, Isopropanol, or Acetonitrile |
| Two-Solvent System | Dichloromethane/Hexane or Ethyl Acetate/Hexane |
References
Stability of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine under different conditions
Welcome to the dedicated technical support center for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common challenges and questions regarding its stability and handling to ensure the success and integrity of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfonyl group on the pyrrolo[2,3-b]pyridine core?
The 1-(phenylsulfonyl) group serves as a robust electron-withdrawing protecting group for the nitrogen atom of the pyrrole ring. This protection is crucial for several reasons:
-
Modulation of Reactivity: It significantly reduces the electron density of the pyrrole ring, making it less susceptible to unwanted side reactions such as polymerization or uncontrolled electrophilic substitution, which are common with unprotected pyrroles.[1]
-
Directed Synthesis: The phenylsulfonyl group can direct electrophilic substitution to specific positions on the pyrrole ring, offering regiochemical control in complex synthetic sequences.
-
Improved Handling: It often enhances the crystallinity and stability of the parent 7-azaindole, facilitating purification and handling.[2]
Q2: What are the general storage recommendations for this compound?
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly pH-dependent. It is generally more stable in neutral to acidic conditions. However, under basic (alkaline) conditions, the phenylsulfonyl group is susceptible to hydrolysis, leading to the deprotection of the pyrrole nitrogen.[4] This reaction regenerates the parent 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Q4: Can I use strong bases in reactions involving this compound?
Caution is strongly advised when using strong bases. The N-phenylsulfonyl group is known to be cleaved under basic conditions, such as with sodium hydroxide or potassium hydroxide in alcoholic solvents (e.g., methanol).[4] The use of strong, non-nucleophilic bases at low temperatures might be tolerated in some cases, but the potential for deprotection should always be considered a competing reaction pathway.
Q5: How does temperature affect the stability of this compound?
While a specific decomposition temperature is not documented in the available literature, high temperatures, especially in the presence of reactive reagents or solvents, can promote degradation. For instance, reactions involving this compound at elevated temperatures in the presence of bases are likely to accelerate the cleavage of the phenylsulfonyl group.[5] It is recommended to conduct reactions at the lowest effective temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in synthetic protocols.
Issue 1: Unexpected Deprotection of the Phenylsulfonyl Group
-
Symptom: You observe the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine as a major byproduct in your reaction, confirmed by LC-MS or ¹H NMR analysis.
-
Probable Cause: The reaction conditions are too basic, leading to the cleavage of the N-S bond.
-
Investigative Protocol:
-
pH Measurement: If your reaction is in an aqueous or protic medium, check the pH. A pH above 8-9 can facilitate hydrolysis.
-
Reagent Compatibility Check: Review all reagents in your reaction mixture. Common culprits include strong alkoxide bases (e.g., sodium methoxide), aqueous hydroxides, or even some amine bases at elevated temperatures.
-
Solvent Effects: Protic solvents like methanol or ethanol can participate in the hydrolysis of the sulfonyl group under basic conditions.
-
-
Corrective Actions:
-
Alternative Bases: If a base is required, consider using a non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine, preferably at reduced temperatures.
-
Aprotic Solvents: Switch to aprotic solvents like THF, dioxane, or DMF to minimize the participation of the solvent in the deprotection reaction.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the undesired deprotection.
-
Issue 2: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Heck)
-
Symptom: The starting material is recovered, or the yield of the desired coupled product is significantly lower than expected.
-
Probable Cause: The phenylsulfonyl group, being electron-withdrawing, can deactivate the pyrrolo[2,3-b]pyridine system towards certain reactions. However, it is generally compatible with many cross-coupling reactions. Other factors might be at play.
-
Investigative Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Corrective Actions:
-
Catalyst and Ligand Screening: The electronic nature of the substrate may require a specific palladium catalyst and ligand combination for optimal oxidative addition. Consider screening a panel of common phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base Selection: While strong bases can cause deprotection, a suitable base is essential for the catalytic cycle. Weaker inorganic bases like potassium carbonate or cesium carbonate are often effective and less likely to cause deprotection.
-
Solvent Choice: Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle and the stability of organometallic intermediates.
-
Issue 3: Photodegradation or Discoloration Upon Storage
-
Symptom: The compound, which is typically an off-white to light-colored solid, develops a darker color over time or upon exposure to light.
-
Probable Cause: While specific photostability data is limited, many complex organic molecules can be sensitive to light, leading to the formation of colored impurities through radical or other photochemical pathways.
-
Preventative Measures:
-
Amber Vials: Always store the compound in amber or opaque containers to protect it from light.
-
Inert Atmosphere: As mentioned in the storage recommendations, storing under an inert atmosphere can prevent photo-oxidative processes.
-
Purity Check: If discoloration is observed, it is advisable to re-analyze the purity of the material before use, as the colored impurities may interfere with subsequent reactions.
-
Experimental Protocols
Protocol 1: Small-Scale Stability Test Under Basic Conditions
This protocol allows for a quick assessment of the compound's stability to a specific base.
-
Preparation: In a small vial, dissolve a known amount of this compound (e.g., 10 mg) in a relevant solvent (e.g., 1 mL of THF/Methanol 1:1).
-
Internal Standard: Add a small amount of an inert internal standard (e.g., durene or biphenyl) whose signals do not overlap with the starting material or expected product in the chosen analytical method.
-
Baseline Analysis: Take an aliquot of the solution and analyze it by LC-MS or ¹H NMR to establish the initial purity and ratio to the internal standard.
-
Addition of Base: Add the base (e.g., 1.5 equivalents of NaOH in a small amount of water).
-
Monitoring: Stir the reaction at the intended reaction temperature and take aliquots at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Analyze each aliquot to monitor the disappearance of the starting material and the appearance of the deprotected 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Data Interpretation:
| Time (h) | Starting Material (%) | Deprotected Product (%) |
| 0 | >99 | <1 |
| 1 | 85 | 15 |
| 4 | 40 | 60 |
| 12 | <5 | >95 |
This table is an example of what might be observed under conditions that lead to deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Troubleshooting guide for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reactions
Answering the call of complex chemistry, this Technical Support Center provides a focused troubleshooting guide for reactions involving 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through the intricacies of your synthetic challenges. This resource is structured as a series of frequently asked questions, designed to address specific issues you may encounter in the lab.
Section 1: Starting Material and General Issues
FAQ 1: My reaction is sluggish or fails completely. Before I start optimizing, what are the first things I should check?
Answer: Before diving into complex optimization, it's crucial to validate your foundational parameters. In over 80% of cases, reaction failures trace back to overlooked basics rather than a flawed methodology.
Step-by-Step Verification Protocol:
-
Assess Starting Material Purity:
-
This compound: Confirm its identity and purity using ¹H NMR and LCMS. The phenylsulfonyl group is robust, but the parent 7-azaindole core can be susceptible to degradation if improperly synthesized or stored.[1]
-
Coupling Partner: For Suzuki reactions, verify the quality of your boronic acid or ester. Boronic acids are prone to dehydration to form cyclic boroxines or protodeboronation upon storage, both of which are less reactive.[2][3] For Buchwald-Hartwig aminations, ensure your amine is pure and not a salt (e.g., hydrochloride), unless the base used is sufficient to neutralize it.
-
-
Confirm Reagent and Catalyst Activity:
-
Palladium Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, are sensitive to air and moisture.[4] An off-color (e.g., blackish or greenish instead of yellow) appearance may indicate decomposition. Whenever possible, use a freshly opened bottle or a pre-catalyst (e.g., XPhos Pd G2/G3) which offers greater air stability.
-
Base Integrity: Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are highly hygroscopic. Using a compromised base can completely shut down the reaction. Use a freshly opened bottle or a portion from a glovebox-stored container.
-
-
Ensure an Inert Atmosphere:
-
The active Pd(0) catalyst in most cross-coupling cycles is readily oxidized to inactive Pd(II) by oxygen.[2] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is run under a positive pressure of an inert gas.
-
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The 4-position of the 7-azaindole core is an excellent site for functionalization via cross-coupling chemistry. However, the pyridine nitrogen can sometimes interact with the palladium catalyst, necessitating careful condition selection.[5]
FAQ 2: My Suzuki-Miyaura coupling is giving low yield or significant side products like homocoupling and protodeboronation. How can I improve it?
Answer: Low yields in Suzuki couplings with this substrate often stem from suboptimal catalyst/ligand/base combinations or competing side reactions. Let's break down the troubleshooting process.
Caption: Stepwise workflow for troubleshooting Suzuki-Miyaura reactions.
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Switch to a more active pre-catalyst like XPhos Pd G3 or SPhos Pd G2 . These catalysts form highly active, monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step, especially with electron-neutral aryl bromides.[4] |
| Ligand | dppf or PPh₃ | If not using a pre-catalyst, introduce bulky, electron-rich biaryl phosphine ligands like XPhos , SPhos , or RuPhos . These ligands stabilize the palladium center and promote reductive elimination. |
| Base | K₂CO₃ or Na₂CO₃ | A common cause of failure is an insufficiently strong or poorly soluble base. Switch to K₃PO₄ or Cs₂CO₃ . These bases are more effective at promoting the crucial transmetalation step.[5][6] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Ensure the solvent is rigorously degassed. If solubility is an issue, consider using DME or DMF . Avoid nitrile solvents like acetonitrile, as they can coordinate to palladium and inhibit catalysis.[4] |
| Side Reactions | - | Protodeboronation: Caused by excess water or insufficiently active catalyst. Ensure your boronic acid is dry and consider using anhydrous conditions with a base like KF. Homocoupling: Often caused by oxygen in the reaction.[2] Improve degassing and ensure a tight inert atmosphere. |
A robust starting point for Suzuki coupling with this compound is as follows:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LCMS.
FAQ 3: My Buchwald-Hartwig amination is not working. What are the critical factors for C-N bond formation with this substrate?
Answer: Buchwald-Hartwig amination is highly sensitive to the interplay between the amine's nucleophilicity/steric hindrance, the base, and the ligand.[7][8] Heteroaryl halides like yours can be challenging, but success is achievable with the right catalytic system.
Caption: Simplified Buchwald-Hartwig cycle highlighting critical steps.
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with a ligand | This reaction is highly ligand-dependent. For primary and secondary alkylamines or anilines, XPhos or RuPhos are excellent choices. For more challenging couplings, such as with heteroaryl amines, consider bidentate ligands like Xantphos .[9][10][11] The ligand's bite angle and steric bulk are critical for promoting the final reductive elimination step.[7] |
| Base | Cs₂CO₃ or K₃PO₄ | For less acidic amines (alkylamines), a stronger base is required to deprotonate the amine or the intermediate palladium-amine complex. Switch to NaOt-Bu , KOt-Bu , or LHMDS .[9] These strong, non-nucleophilic bases are the standard for modern Buchwald-Hartwig aminations. |
| Solvent | Dioxane or Toluene | These are generally good choices. Ethereal solvents like THF or DME can also be effective.[9] Ensure the solvent is anhydrous and degassed, as water can interfere with the strong bases used. |
| Temperature | 80-110 °C | Some catalyst systems have high activation barriers. If no reaction is observed, cautiously increasing the temperature may be beneficial. However, be aware of potential decomposition of starting materials or products at very high temperatures. |
A study on N-protected 4-bromo-7-azaindoles found that a system of Pd(OAc)₂, Xantphos, and a base like Cs₂CO₃ was effective for coupling with amides and amines.[11]
Section 3: The Phenylsulfonyl Protecting Group
FAQ 4: My reaction is giving a side product where the phenylsulfonyl group has been cleaved. Why is this happening and how can I prevent it?
Answer: The N-phenylsulfonyl group is an electron-withdrawing group that protects the pyrrole nitrogen. While generally stable, it can be cleaved under certain nucleophilic or strongly basic conditions, especially at elevated temperatures.[11]
-
Cause: If you are using very strong bases (e.g., alkoxides) in combination with high temperatures for extended periods, you may observe competitive desulfonylation. Certain nucleophiles can also attack the sulfonyl group.
-
Prevention:
-
Lower the Temperature: If the desired cross-coupling is proceeding, try running the reaction at the lowest effective temperature.
-
Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.
-
Change the Base: If desulfonylation is a major issue with a base like NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃, which are strong enough for many couplings but less nucleophilic.
-
FAQ 5: What are the recommended conditions for removing the phenylsulfonyl group after my coupling reaction is successful?
Answer: Deprotection is typically achieved by saponification under basic conditions.
-
Dissolve the N-phenylsulfonyl-protected compound in a suitable solvent mixture, such as THF/Methanol or Dioxane/Methanol.
-
Add an aqueous solution of a strong base, typically 1-6 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC/LCMS).
-
Upon completion, neutralize the mixture carefully with an acid (e.g., HCl) and extract the deprotected product.
This procedure is generally effective for cleaving the sulfonyl group to reveal the N-H of the 7-azaindole core, which is often crucial for biological activity.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Byproduct Analysis in 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic process. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, offering explanations for their cause and actionable solutions.
Question 1: I'm observing a significant amount of a dibrominated byproduct. What is the likely cause and how can I minimize it?
Answer:
The formation of a dibrominated byproduct is a common issue in the synthesis of this compound. The most probable cause is over-bromination of the 7-azaindole core. The pyrrolo[2,3-b]pyridine system is electron-rich and susceptible to electrophilic substitution.[1]
Causality:
-
Reaction Conditions: Excess brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) is the primary driver for di-substitution. The reaction temperature and time also play a crucial role; higher temperatures and longer reaction times can favor the formation of the dibrominated species.
-
Regioselectivity: The initial bromination occurs at the 4-position of the pyrrolo[2,3-b]pyridine ring. However, the introduction of the electron-withdrawing phenylsulfonyl group at the N1 position can influence the electron density of the ring, potentially activating other positions for a second bromination.
Troubleshooting Steps:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is often sufficient. It is advisable to perform small-scale trials to determine the optimal amount for your specific setup.
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to control the reaction rate and improve selectivity.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus favoring mono-bromination.
Question 2: My final product is contaminated with the starting material, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, even after purification. What are the best practices for purification?
Answer:
Incomplete conversion is a frequent challenge. The similar polarity of the starting material and the desired product can make purification by standard column chromatography difficult.
Causality:
-
Insufficient Brominating Agent: The amount of brominating agent was not enough to drive the reaction to completion.
-
Reaction Kinetics: The reaction may not have been allowed to run for a sufficient amount of time.
-
Deactivation of Brominating Agent: Moisture in the reaction can consume the brominating agent, leading to incomplete reaction.
Troubleshooting and Purification Protocol:
-
Reaction Optimization: Before scaling up, ensure your reaction conditions are optimized for full conversion as discussed in the previous question.
-
Purification Strategy:
-
Flash Column Chromatography: While challenging, it is often the first line of approach. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can sometimes provide the necessary separation. Experiment with different solvent systems to improve resolution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing the less-polar starting material. Suitable solvent systems might include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, option.
-
Step-by-Step Flash Column Chromatography Protocol:
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity with the polar solvent. Collect fractions and analyze them by TLC or LC-MS to identify the pure product fractions.[3]
Question 3: I'm seeing an unexpected byproduct with a mass corresponding to the loss of the phenylsulfonyl group. Why is this happening?
Answer:
The phenylsulfonyl group is employed as a protecting group for the pyrrole nitrogen. However, it can be labile under certain conditions.
Causality:
-
Basic Conditions: The phenylsulfonyl group can be cleaved under strongly basic conditions, especially at elevated temperatures. This can occur during the reaction if a base is used, or during a basic workup.
-
Acidic Conditions: While generally more stable to acid, prolonged exposure to strong acids can also lead to deprotection.
Troubleshooting Steps:
-
pH Control: Avoid strongly basic or acidic conditions, particularly during workup and purification. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time.
-
Temperature Management: Keep reaction and workup temperatures as low as practically possible to minimize side reactions.
-
Alternative Protecting Groups: If cleavage of the phenylsulfonyl group is a persistent issue, consider using a more robust protecting group, such as a tosyl (Ts) group, which is structurally similar but can exhibit different stability.[4]
Frequently Asked Questions (FAQs)
What is the role of the phenylsulfonyl protecting group?
The phenylsulfonyl group serves two primary purposes:
-
Protection: It protects the N-H of the pyrrole ring from reacting with the brominating agent or other electrophiles.
-
Activation/Direction: As an electron-withdrawing group, it can influence the regioselectivity of the bromination, favoring substitution at the 4-position.
What analytical techniques are best for identifying byproducts in this synthesis?
A combination of techniques is recommended for unambiguous byproduct identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the molecular weight of the components in the reaction mixture, allowing for the identification of expected products and potential byproducts.[3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are crucial for determining the exact structure of the main product and any isolated byproducts.[5] The substitution pattern on the pyrrolo[2,3-b]pyridine core can be elucidated through analysis of coupling constants and chemical shifts.
-
HPLC (High-Performance Liquid Chromatography): Useful for assessing the purity of the final product and for quantifying the levels of impurities.[6]
Can I use a different brominating agent besides NBS?
Yes, other brominating agents can be used, but each has its own reactivity profile.
-
Bromine (Br2): Highly reactive and can lead to over-bromination if not carefully controlled. It is also more hazardous to handle.
-
Pyridine Tribromide (PyBr3): A solid, less hazardous alternative to liquid bromine, which can sometimes offer improved selectivity.[6]
-
Copper(II) Bromide (CuBr2): A mild and efficient reagent for the regioselective bromination of azaindoles.[7]
The choice of brominating agent will depend on the specific requirements of your synthesis and safety considerations.
Visualizing Reaction Pathways
To better understand the synthesis and potential byproduct formation, the following diagrams illustrate the key chemical transformations.
Caption: Synthetic pathway and common byproduct formation.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield of 4-Bromo Product | 70-90% | Highly dependent on reaction conditions and purification method. |
| Purity (Post-Purification) | >95% | Achievable with careful chromatography or recrystallization. |
| Common Impurity Levels | <5% | Dibrominated and deprotected byproducts are the most common. |
This data is intended as a general guide. Actual results may vary based on experimental specifics.
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C14H11BrN2O2S | CID 37818649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cost-Effective Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block in their synthetic endeavors. 4-Bromo-1,2-dimethyl-1H-imidazole is a key intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors for Cathepsin K, xanthine oxidase, and various kinases.[1] Sourcing this intermediate can be challenging, making a reliable in-house synthesis protocol invaluable.
This document provides a detailed, cost-effective, and scalable two-step synthesis protocol, along with comprehensive troubleshooting guides and frequently asked questions to ensure a successful outcome in your laboratory. The cornerstone of this guide is a robust method that circumvents common issues such as the formation of regioisomers, a significant drawback of previous synthetic routes that involved the methylation of 5-bromo-2-methyl-1H-imidazole.[1]
Visual Overview of the Synthetic Workflow
The recommended synthesis is a two-step process starting from the commercially available and inexpensive 1,2-dimethylimidazole. The workflow is designed for both scalability and high yield.
Caption: A high-level overview of the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole (Intermediate)
This protocol details the dibromination of 1,2-dimethylimidazole using N-Bromosuccinimide (NBS) in dimethylformamide (DMF).
Materials:
-
1,2-Dimethylimidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reactor suitable for the intended scale, dissolve 1,2-dimethylimidazole (1 equivalent) in DMF (10 volumes).
-
Slowly add N-Bromosuccinimide (2.5 equivalents) to the stirred solution at room temperature. The addition can be portion-wise to control any exotherm.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to afford 4,5-dibromo-1,2-dimethyl-1H-imidazole as a pale-yellow solid. An 80% yield is expected.[1]
Protocol 2: Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole (Final Product)
This protocol describes the selective monodebromination of the dibrominated intermediate using isopropylmagnesium chloride.
Materials:
-
4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF (e.g., 2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-dibromo-1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -25 °C in a suitable cooling bath.
-
Slowly add isopropylmagnesium chloride (1.3 equivalents) dropwise, maintaining the internal temperature at or below -20 °C.
-
Stir the reaction mixture at -25 °C for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -25 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 2 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield 4-bromo-1,2-dimethyl-1H-imidazole as a white solid. A 92% yield is expected.[1]
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) |
| 1,2-Dimethylimidazole | C₅H₈N₂ | 96.13 | White to pale yellow solid | 6.88 (d, 1H), 6.75 (d, 1H), 3.55 (s, 3H), 2.35 (s, 3H) | 144.5, 126.8, 121.2, 34.5, 12.8 |
| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | C₅H₆Br₂N₂ | 253.92 | Pale-yellow solid | 3.65 (s, 3H), 2.40 (s, 3H) | 140.1, 115.2, 108.9, 35.1, 13.2 |
| 4-Bromo-1,2-dimethyl-1H-imidazole | C₅H₇BrN₂ | 175.03 | White solid | 6.85 (s, 1H), 3.60 (s, 3H), 2.38 (s, 3H) | 142.3, 122.5, 118.1, 34.8, 12.9 |
Note: NMR data is compiled based on the primary literature and typical chemical shifts for such structures.[1]
Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis.
Step 1: Dibromination Troubleshooting
Caption: A decision tree for troubleshooting the dibromination step.
Step 2: Selective Debromination Troubleshooting
Caption: A decision tree for troubleshooting the selective debromination step.
Frequently Asked Questions (FAQs)
Q1: Why is this two-step method preferred over direct monobromination of 1,2-dimethylimidazole?
A1: Direct monobromination of 1,2-dimethylimidazole is difficult to control and often leads to a mixture of products, including the desired 4-bromo isomer, the 5-bromo isomer, and dibrominated species. Separating these isomers is challenging due to their similar polarities, resulting in low yields of the desired product. The described two-step approach provides excellent regioselectivity and a much higher isolated yield of the pure 4-bromo isomer.
Q2: How critical is the quality of the N-Bromosuccinimide (NBS)?
A2: The quality of NBS is very important. Over time, NBS can decompose, appearing yellow or brown due to the formation of bromine.[2] For best results, use freshly opened or recrystallized NBS. Impure NBS can lead to inconsistent reaction rates and the formation of side products.
Q3: How should I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most effective method. For the dibromination step, you should see the spot for 1,2-dimethylimidazole (starting material) disappear and a new, less polar spot for the dibrominated product appear. For the debromination, the dibrominated starting material spot will be replaced by the slightly more polar 4-bromo product spot. Using a co-spot (a lane where both the starting material and reaction mixture are spotted) is highly recommended to accurately track the conversion.
Q4: What are the key safety precautions for handling N-Bromosuccinimide (NBS) and isopropylmagnesium chloride (iPrMgCl)?
A4:
-
NBS: is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[3] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
-
iPrMgCl: is a Grignard reagent, which is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. The reaction is exothermic, and quenching should be done slowly at low temperatures. Ensure all glassware is thoroughly dried before use.
Q5: Can I use a different Grignard reagent for the selective debromination?
A5: Isopropylmagnesium chloride is specifically recommended for its high yield and selectivity in this reaction.[1] While other Grignard reagents like n-butyl lithium have been shown to effect this transformation, they may result in lower yields or different selectivity profiles.[1] It is advisable to stick with iPrMgCl for optimal results.
Q6: My final product is slightly impure after the work-up of the Grignard reaction. What are the likely impurities?
A6: Common impurities include unreacted 4,5-dibromo-1,2-dimethyl-1H-imidazole if the reaction was incomplete, or 1,2-dimethylimidazole if over-reduction occurred. Additionally, magnesium salts from the quench can sometimes be carried through the work-up. A careful column chromatography purification should effectively remove these impurities.
Reaction Mechanism
A plausible mechanism for the selective monodebromination is depicted below. The Grignard reagent selectively undergoes a bromine-magnesium exchange at the more sterically accessible and electronically favorable 5-position of the imidazole ring. This is followed by a proton quench to yield the final product.
Caption: Plausible mechanism for selective debromination. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
References
Validation & Comparative
A Comparative Guide to 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Other Brominated Heterocycles in Modern Synthesis
Executive Summary
In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, prized for its role as a bioisostere of indole and its prevalence in numerous kinase inhibitors and approved therapeutics.[1][2] The functionalization of this core is paramount for exploring structure-activity relationships (SAR). This guide provides an in-depth comparison of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , a key building block, against other foundational brominated heterocycles. We will dissect its performance in pivotal synthetic transformations, primarily palladium-catalyzed cross-coupling reactions, and provide the causal reasoning behind its reactivity profile. This analysis is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of 4-Bromo-1-(phenylsulfonyl)-7-azaindole
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in the design of biologically active molecules, with derivatives like Vemurafenib and Pexidartinib demonstrating its clinical significance.[2] The strategic introduction of functional groups onto this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties.
This compound emerges as a highly valuable and versatile intermediate for several key reasons:
-
The 7-Azaindole Core: The fused pyrrolo[2,3-b]pyridine structure offers a unique electronic distribution and hydrogen bonding capabilities, making it an effective mimic for the purine system of ATP in kinase-targeted drug design.
-
The 4-Bromo Handle: The bromine atom at the C4 position serves as a versatile linchpin for introducing molecular complexity. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4]
-
The Phenylsulfonyl Protecting Group: The N-phenylsulfonyl group is not merely a protecting group; it is an activating group. Its strong electron-withdrawing nature modulates the electronic properties of the heterocyclic core, significantly impacting its reactivity, as we will explore.
This guide will compare this advanced building block against two classes of alternatives:
-
Unprotected 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole): To isolate and understand the direct impact of the N-phenylsulfonyl group.
-
Simple Bromopyridines (e.g., 3-Bromopyridine and 4-Bromopyridine): To contrast the reactivity of the fused bicyclic system with its monocyclic counterparts.
The Phenylsulfonyl Group: An Activator, Not Just a Protector
The choice to install a phenylsulfonyl group on the pyrrole nitrogen is a deliberate, strategic decision rooted in chemical principles. While it prevents unwanted side reactions at the N-H position, its primary benefits are electronic.
-
Enhanced Reactivity in Cross-Coupling: The electron-withdrawing sulfonyl group reduces electron density throughout the aromatic system. This electronic pull makes the C4-Br bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst—often the rate-limiting step in cross-coupling cycles.[5] This typically translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to the unprotected analogue.
-
Predictable Regioselectivity: In poly-halogenated systems, the presence of an activating group like a sulfonyl can help direct catalysts to a specific site. For the target compound, it ensures that reactivity is focused at the C4-Br bond.
-
Improved Solubility and Handling: The sulfonyl group can improve the solubility of the heterocycle in common organic solvents used for synthesis and purification (e.g., chromatography).
Of course, the use of this group necessitates a final deprotection step, which can be achieved under various conditions (e.g., basic hydrolysis with NaOH or treatment with reagents like TBAF), adding a step to the overall sequence.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block's utility is its performance in key bond-forming reactions. We will now compare our target compound with alternatives in the most critical of these: the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is arguably the most powerful method for constructing C(sp²)-C(sp²) bonds.[6][7] The reactivity of the brominated heterocycle is paramount to the success of this transformation.
Mechanistic Insight: The Critical Oxidative Addition Step
The catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to the active Pd(0) species. A more electron-deficient C-Br bond facilitates this step, accelerating the entire catalytic process.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The electron-withdrawing phenylsulfonyl group on the 7-azaindole ring makes the C4-Br bond more electrophilic, thereby accelerating the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.
Comparative Performance Data
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various brominated heterocycles with phenylboronic acid under standardized conditions, compiled from literature precedents.[3][5][6][8]
| Entry | Brominated Heterocycle | Typical Conditions | Approx. Yield (%) | Key Observation |
| 1 | This compound | Pd(PPh₃)₄ (2-5 mol%), Na₂CO₃, Dioxane/H₂O, 80-90 °C | 85-95% | High Efficiency: The activating sulfonyl group enables high conversion under relatively mild conditions. |
| 2 | 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Unprotected) | Pd(PPh₃)₄ (5-10 mol%), Na₂CO₃, Dioxane/H₂O, 100-110 °C | 60-75% | Lower Reactivity: Requires higher temperatures and catalyst loading. Potential for N-arylation side products. |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 90 °C | 80-90% | High Reactivity: The pyridine nitrogen activates the C-Br bond, but can also coordinate to and inhibit the Pd catalyst. |
| 4 | 4-Bromopyridine | Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O, 100 °C | 70-85% | Moderate Reactivity: Generally less reactive than the 2- or 3-isomers in some coupling reactions. |
Discussion of Results:
-
Entry 1 vs. 2: The comparison clearly demonstrates the activating effect of the N-phenylsulfonyl group. It allows for near-quantitative yields under milder conditions than its unprotected counterpart. The N-H proton in the unprotected azaindole can interfere with the basic conditions and potentially lead to side reactions.
-
Entry 1 vs. 3 & 4: While simple bromopyridines are effective coupling partners due to the electron-deficient nature of the pyridine ring, the N-sulfonylated azaindole (Entry 1) consistently provides superior or comparable yields. Furthermore, the pyridine nitrogen in simpler systems can sometimes act as a ligand, leading to catalyst inhibition, an issue that is less pronounced in the fused azaindole system, particularly when the pyrrole nitrogen is protected.[9]
Strategic Synthesis Design: A Decision-Making Workflow
Choosing the right building block is critical to the efficiency and success of a synthetic route. The following workflow can guide a researcher's decision.
Caption: Decision workflow for selecting a brominated heterocycle.
-
Choose this compound when:
-
Maximizing yield and reaction efficiency is the top priority.
-
The subsequent synthetic steps are sensitive to an unprotected N-H group.
-
A deprotection step at the end of the synthesis is acceptable.
-
-
Choose Unprotected 4-Bromo-7-azaindole when:
-
The desired final product requires the N-H for biological activity (e.g., as a hydrogen bond donor).
-
The synthetic route is short, and adding protection/deprotection steps is undesirable.
-
Harsher reaction conditions and potentially lower yields are acceptable.
-
-
Choose a Simple Bromopyridine when:
-
The fused pyrrole ring of the azaindole is not a required structural feature of the target molecule.
-
Cost and simplicity are the primary drivers, and the slightly more complex reactivity of the pyridine nucleus is manageable.
-
Detailed Experimental Protocols
To provide actionable guidance, the following are representative, field-proven protocols.
Protocol 1: N-Phenylsulfonylation of 4-Bromo-7-azaindole
This protocol is adapted from literature procedures for the N-protection of 7-azaindoles.[3][10]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 3.0 g, 15.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, e.g., 0.67 g, 16.7 mmol)
-
Benzenesulfonyl chloride (1.1 equiv, e.g., 2.14 mL, 16.7 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
2M Sodium Carbonate solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-1H-pyrrolo[2,3-b]pyridine and anhydrous THF (e.g., 50 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Effervescence will be observed.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add benzenesulfonyl chloride dropwise to the mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between DCM and 2M Na₂CO₃ solution. Separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-(phenylsulfonyl)-7-azaindole
This protocol is a representative example for Suzuki-Miyaura coupling.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2M Sodium Carbonate solution
-
1,4-Dioxane
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and the 2M sodium carbonate solution (e.g., in a 3:1 or 4:1 ratio of dioxane:aqueous solution).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-aryl-1-(phenylsulfonyl)-7-azaindole.
Conclusion
While simpler brominated heterocycles like bromopyridines are effective and economical reagents, This compound stands out as a superior building block for complex synthetic targets, particularly in a drug discovery context. Its enhanced reactivity, driven by the activating N-phenylsulfonyl group, leads to higher yields under milder conditions in crucial C-C bond-forming reactions. This reliability and efficiency often outweigh the additional cost and the need for a terminal deprotection step. The strategic choice between this advanced intermediate and its simpler counterparts should be guided by a thorough analysis of the specific goals of the synthetic campaign, balancing the need for reactivity, final structure requirements, and overall route economy.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Importance of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a core component in numerous biologically active compounds, particularly kinase inhibitors.[1][2] Its bioisosteric relationship with indole allows it to modulate target engagement and physicochemical properties favorably. Functionalization of the 7-azaindole nucleus is therefore a critical endeavor for medicinal chemists. Among the various functionalized building blocks, this compound emerges as a particularly strategic intermediate. The bromine atom at the 4-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The phenylsulfonyl group on the pyrrole nitrogen serves a dual purpose: it protects the N-H group from undesired side reactions and modulates the electronic properties of the heterocyclic system, influencing its reactivity.[3][4]
This guide provides an in-depth comparative analysis of the reactivity of this compound in three of the most powerful and widely used cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the performance of this substrate in comparison to other relevant halogenated and protected 7-azaindoles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility and the causal factors underpinning its reactivity.
The Role of the Phenylsulfonyl Protecting Group: An Electronic and Steric Gatekeeper
The selection of a protecting group for the pyrrole nitrogen of 7-azaindole is a critical experimental choice that profoundly impacts the outcome of subsequent cross-coupling reactions. The phenylsulfonyl group, in this context, is not merely a passive placeholder. Its strong electron-withdrawing nature significantly influences the electron density of the entire heterocyclic system. This has several important consequences:
-
Increased Electrophilicity: The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the C-Br bond at the 4-position, making it more susceptible to oxidative addition to a Pd(0) catalyst, the initial step in most cross-coupling catalytic cycles.
-
Modulation of Pyrrole Reactivity: It deactivates the typically electron-rich pyrrole ring towards electrophilic attack, preventing unwanted side reactions.
-
Enhanced Acidity of N-H (in unprotected analogues): While our focus is on the N-sulfonylated compound, it's noteworthy that an unprotected N-H on the azaindole ring can interfere with cross-coupling reactions. The acidity of this proton is a key factor, and its deprotonation can lead to catalyst inhibition.[5] The phenylsulfonyl group obviates this issue.
-
Steric Influence: The bulky phenylsulfonyl group can sterically hinder the approach of reactants to the nitrogen atom, but its influence on the reactivity at the distant 4-position is generally less pronounced.
However, the robustness of the phenylsulfonyl group can also present a challenge. Its removal often requires harsh conditions, which may not be compatible with sensitive functional groups on the coupled product.[6] This trade-off between reactivity enhancement and deprotection difficulty is a key consideration in synthetic planning.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[7] The reaction of this compound with various boronic acids and esters proceeds with good to excellent efficiency, contingent on the appropriate choice of catalyst, ligand, and base.
Comparative Performance and Experimental Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and compares its performance with other relevant 7-azaindole derivatives.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 | [8] (analogous system) |
| 4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (6.4) | - | Na₂CO₃ | DME/H₂O | 100 | 0.5 | High | [2] |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine (unprotected) | (4-Fluorophenyl)boronic acid | XPhos Pd G2 (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 18 | 91 | [5] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 62 | [8] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: While classical catalysts like Pd(PPh₃)₄ are effective, modern bulky electron-rich phosphine ligands such as XPhos often provide superior results, especially for less reactive chloro-substrates or when lower catalyst loadings are desired.[5] For the phenylsulfonyl-protected bromo-azaindole, standard conditions are often sufficient due to the activated C-Br bond.
-
Base and Solvent System: A range of bases can be employed, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being common choices. The use of a protic co-solvent like water or ethanol is often beneficial for the transmetalation step. Dioxane and DME are frequently used as the primary organic solvents.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[9] The reactivity of this compound in this reaction is nuanced, with the phenylsulfonyl group playing a more complex role than in C-C couplings.
Comparative Performance and Experimental Data
A key finding is that under certain Buchwald-Hartwig conditions, the phenylsulfonyl group can be labile, leading to deprotection as a significant side reaction.[4] This highlights the importance of carefully selecting the reaction conditions.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 0 (Desulfonation) | [4] |
| 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 92 | [4] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine (unprotected) | N-Methylpiperazine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS | Dioxane | 100 | 18 | 95 | [2] (analogous system) |
| 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60 | [4] (related system) |
Causality Behind Experimental Choices:
-
Protecting Group Stability: The observation of desulfonation with the phenylsulfonyl group under Buchwald-Hartwig conditions suggests that alternative, more stable protecting groups like methyl or benzyl should be considered if C-N coupling is the desired outcome.[4] Alternatively, milder reaction conditions with different catalyst/ligand systems might circumvent this issue.
-
Ligand Choice: For C-N bond formation, ligands like Xantphos and BINAP are often employed. The choice of ligand can significantly influence the rate of the desired coupling versus side reactions.[9]
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required for the deprotonation of the amine nucleophile to facilitate its entry into the catalytic cycle.[9]
Experimental Protocol: Buchwald-Hartwig Amination
(Note: This protocol is for a general N-protected 4-bromo-7-azaindole, given the challenges with the phenylsulfonyl group).
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the N-protected 4-bromo-7-azaindole (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., dioxane).
-
Add the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Reactivity in Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of installing alkynyl groups onto the 7-azaindole scaffold, which can serve as versatile handles for further transformations or as components of extended π-systems.[1] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Comparative Performance and Experimental Data
This compound is expected to be a competent substrate for the Sonogashira coupling, with its reactivity profile being comparable to or slightly better than other N-protected bromo-azaindoles due to the electron-withdrawing nature of the phenylsulfonyl group.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | rt | 3 | ~90 (estimated) | [1] (general protocol) |
| 4-Iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | rt | 1 | 94 | [10] |
| 5-Bromo-3-iodo-aminopyridine (precursor to 7-azaindole) | Terminal Alkyne | Pd(PPh₃)₄ | CuI | t-BuOK | DMF/THF | 80 | - | High | [1] |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | THF | 60 | 12 | 92 | [11] (related system) |
Causality Behind Experimental Choices:
-
Halide Reactivity: As with other cross-coupling reactions, the reactivity of the halide is a key factor, with iodides being more reactive than bromides.[1] The use of the more reactive 4-iodo analogue would likely allow for milder reaction conditions or lower catalyst loadings.
-
Copper Co-catalyst: The role of the copper(I) salt is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols exist but often require specific ligands and conditions.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[1]
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the amine base (e.g., Et₃N, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion: A Versatile and Reactive Building Block with Nuanced Reactivity
This compound stands out as a highly valuable and reactive building block for the synthesis of functionalized 7-azaindoles. Its enhanced electrophilicity at the 4-position, conferred by the electron-withdrawing phenylsulfonyl group, renders it an excellent substrate for Suzuki-Miyaura and Sonogashira couplings, often proceeding with high efficiency under standard conditions.
However, the reactivity of the phenylsulfonyl group itself under the basic conditions of the Buchwald-Hartwig amination introduces a critical consideration for synthetic chemists. The potential for desulfonation as a competing reaction pathway necessitates careful optimization of reaction conditions or the selection of an alternative N-protecting group when C-N bond formation is the primary objective.
By understanding the interplay between the electronic nature of the protecting group, the choice of catalyst and ligand, and the specific reaction conditions, researchers can effectively harness the synthetic potential of this compound to access a diverse array of novel 7-azaindole derivatives for applications in drug discovery and materials science. This guide provides a foundational framework for making informed decisions in the strategic design and execution of cross-coupling reactions with this important heterocyclic building block.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: An Essential Kinase Inhibitor Scaffold
In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, renowned for its role in a multitude of biologically active compounds, particularly as kinase inhibitors. Its structural resemblance to purines and indoles allows it to function as a bioisostere, modulating key pharmacological properties such as solubility and target binding affinity. The targeted introduction of a bromine atom at the 4-position and a phenylsulfonyl group on the pyrrole nitrogen yields 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the primary and alternative synthetic routes to this key building block, offering experimental insights and data to inform strategic decisions in research and development.
Route 1: The Predominant Strategy - Sequential Functionalization of the 7-Azaindole Core
The most established and widely documented approach to this compound involves a three-step sequence starting from the commercially available 7-azaindole. This method relies on the regioselective functionalization of the pre-formed bicyclic system. The underlying principle involves activating the pyridine ring towards nucleophilic attack by forming the N-oxide, which facilitates the introduction of the bromo substituent at the C4 position. The final step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group, which also serves to modulate the electronic properties of the ring system for subsequent reactions.
Mechanistic Considerations
The key to this strategy is the N-oxidation of the pyridine nitrogen. This transformation has a twofold effect: it electronically deactivates the C2 and C6 positions towards electrophilic attack while activating the C4 position for nucleophilic substitution. The subsequent reaction with a brominating agent, often in the presence of an activating agent like methanesulfonic anhydride, proceeds via an addition-elimination mechanism to install the bromine at the desired position. The final N-sulfonylation is a standard procedure involving the deprotonation of the pyrrole nitrogen followed by reaction with benzenesulfonyl chloride.
A Comparative Guide to the Biological Activity of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Analogs
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient lead generation. The 1H-pyrrolo[2,3-b]pyridine core, an aza-analog of indole, represents one such scaffold. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases has established it as a foundational structure for a multitude of potent and selective inhibitors.[1][2]
This guide focuses on analogs derived from 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the bromine atom at the 4-position provides a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. We will explore how modifications to this core structure influence biological activity against various kinase targets, supported by experimental data and detailed protocols for researchers aiming to validate these findings.
Core Mechanism of Action: Hinge-Binding in the Kinase ATP Pocket
The efficacy of pyrrolo[2,3-b]pyridine-based inhibitors stems from their structural mimicry of the adenine portion of ATP. The pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond donor-acceptor pair, forming two crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acids in the kinase "hinge region." This interaction anchors the inhibitor in the active site, providing a stable foundation for further affinity and selectivity to be achieved through modifications at other positions of the scaffold.
Caption: General binding mode of the pyrrolo[2,3-b]pyridine scaffold.
Comparative Biological Activity of Key Analogs
The synthetic tractability of the 4-bromo-1-(phenylsulfonyl) intermediate allows for the generation of a wide array of analogs. Below, we compare the biological activities of representative derivatives against prominent cancer-associated kinases.
B-RAF Kinase Inhibition: Targeting Melanoma
The V600E mutation in the B-RAF kinase is a driver mutation in over 50% of melanomas. Several pyrrolo[2,3-b]pyridine-based compounds have been developed as potent inhibitors of this mutant kinase.[2]
A study by Abdel-Maksoud et al. explored two series of derivatives, leading to the identification of highly potent compounds. While not explicitly starting from the 4-bromo-1-phenylsulfonyl parent, their work highlights how modifications around the core scaffold, achievable via similar synthetic routes, drastically impact activity.[2]
-
Compound 35: This analog demonstrated the highest inhibitory effect against V600E B-RAF with an IC₅₀ value of 0.080 µM . It also emerged as a potent cytotoxic agent when screened against a panel of 60 human cancer cell lines.[2]
-
Compound 34e: A closely related analog, compound 34e, also showed excellent potency with an IC₅₀ of 0.085 µM .[2]
Structure-Activity Relationship (SAR) Insights: The high potency of these compounds is attributed to specific substitutions that occupy adjacent hydrophobic pockets within the ATP-binding site. The core scaffold maintains the critical hinge-binding interactions, while the appended groups fine-tune the affinity for the target kinase. The development of these compounds underscores the utility of the pyrrolo[2,3-b]pyridine core in designing targeted B-RAF inhibitors.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. The pyrrolo[2,3-b]pyridine scaffold has proven effective in generating potent FGFR inhibitors.
SAR Insights: In one study, moving from an indole core to a pyrrolo[2,3-b]pyridine core significantly increased potency against phosphodiesterase 4B (PDE4B), a different target, but the principle of scaffold hopping to enhance activity is broadly applicable.[3] For pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, another related scaffold, replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety produced a highly selective FGFR inhibitor (IC₅₀ = 0.060 µM) by better occupying a specific hydrophobic pocket.[4] This highlights the causal relationship between substituent choice and target selectivity.
Data Summary: In Vitro Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative pyrrolo[2,3-b]pyridine analogs against their respective primary kinase targets, illustrating the potency achieved through structural modifications.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 35 | V600E B-RAF | 0.080 | [2] |
| 34e | V600E B-RAF | 0.085 | [2] |
| 11h | PDE4B | 0.14 | [3] |
| 4e | FGFR | 0.060 | [4] |
Note: Compounds 11h and 4e are not direct analogs of the topic's core structure but are included to demonstrate the broader utility and SAR principles of the pyrrolo-pyridine family of scaffolds.
Experimental Methodologies: A Guide for Validation
To ensure scientific integrity, protocols must be self-validating. The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of these kinase inhibitors.
Workflow 1: Biochemical Kinase Inhibition Assay
This workflow determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.[5][6][7]
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol (Adapted for FGFR2): [5]
-
Reagent Preparation:
-
Tyrosine Kinase Buffer: Prepare a buffer containing 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.
-
Compound Dilution: Create a serial dilution of the test analog (e.g., 10-point, 3-fold dilution) in 5% DMSO. The final concentration in the assay should be 1% DMSO.
-
Enzyme & Substrate/ATP Mix: Dilute the purified FGFR2 enzyme and the substrate/ATP mixture in the Tyrosine Kinase Buffer to 2x the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor or 5% DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of the 2x enzyme solution.
-
Add 2 µL of the 2x substrate/ATP mixture to initiate the reaction. The final volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Workflow 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines, providing a measure of cellular potency. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9][10]
Caption: Workflow for the MTT cell viability and proliferation assay.
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells (e.g., A375 melanoma for a B-RAF inhibitor).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5-6.5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[8]
-
-
Data Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
-
Signaling Pathway Context: B-RAF in the MAPK/ERK Pathway
To understand the cellular impact of these inhibitors, it is crucial to place them within the context of their target signaling pathway. B-RAF is a key component of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.
Caption: The MAPK/ERK signaling pathway and the point of intervention for B-RAF inhibitors.
By inhibiting the constitutively active V600E B-RAF, analogs derived from the this compound scaffold can effectively shut down this oncogenic signaling cascade, leading to cell cycle arrest and apoptosis in melanoma cells.
Conclusion and Future Directions
The this compound core is a powerful and versatile starting point for the development of targeted kinase inhibitors. Through systematic synthetic modification, this scaffold has yielded potent inhibitors of key oncogenic drivers like B-RAF and FGFR. The comparative data demonstrates that subtle changes in substitution patterns can lead to significant gains in potency and can be used to tune selectivity between different kinase targets. The experimental workflows provided herein offer a robust framework for researchers to evaluate novel analogs, ensuring that data is both reproducible and reliable. Future work in this area will likely focus on further optimizing pharmacokinetic properties to improve oral bioavailability and in vivo efficacy, as well as exploring this scaffold against a wider range of kinase targets implicated in human disease.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Journey: Characterizing 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Through Its Synthetic Lineage
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted introduction of functional groups onto this heterocyclic system is a critical step in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine stands as a key intermediate in this field, offering a versatile platform for further chemical elaboration. This guide provides an in-depth spectroscopic comparison of this target molecule with its essential precursors—7-azaindole and 4-bromo-7-azaindole—supported by detailed experimental protocols and data interpretation.
The Synthetic Pathway: A Stepwise Functionalization
The journey to this compound involves a two-step synthetic sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. The first step is the regioselective bromination at the 4-position of the pyridine ring, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group. This strategic functionalization not only modifies the electronic properties of the core but also provides a handle for subsequent cross-coupling reactions.
Caption: Synthetic route to the target compound.
Spectroscopic Comparison: Unraveling the Structural Evolution
The transformation of 7-azaindole to its brominated and sulfonated derivatives induces significant changes in the molecule's electronic and steric environment. These modifications are readily observable through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of a bromine atom and a phenylsulfonyl group leads to predictable shifts in the signals of the pyrrolopyridine core.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Aromatic (Phenyl) (ppm) | NH (ppm) |
| 7-Azaindole | ~6.5 | ~7.4 | ~8.1 | ~7.1 | - | ~10.8 |
| 4-Bromo-7-azaindole | ~6.57 | ~7.42 | ~8.14 | ~7.31 | - | ~10.77 |
| This compound (Predicted) | ~6.7 | ~7.6 | ~8.3 | ~7.5 | ~7.5-8.2 | - |
-
Bromination Effect: The introduction of the bromine atom at the C4 position in 4-bromo-7-azaindole causes a slight downfield shift of the adjacent H-5 and H-3 protons due to its electron-withdrawing inductive effect.
-
N-Sulfonylation Effect: The addition of the bulky and strongly electron-withdrawing phenylsulfonyl group to the pyrrole nitrogen in the final product results in a significant downfield shift of all protons on the pyrrolopyridine core. The disappearance of the broad NH signal is a key indicator of successful sulfonylation. The protons of the phenylsulfonyl group itself will appear as a complex multiplet in the aromatic region.
¹³C NMR Spectroscopy: The Carbon Skeleton's Story
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecules. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.
| Compound | C-2 (ppm) | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7a (ppm) | Phenyl Carbons (ppm) |
| 7-Azaindole | ~100.1 | ~128.5 | ~127.9 | ~115.9 | ~142.8 | ~120.9 | ~148.8 | - |
| 4-Bromo-7-azaindole (Predicted) | ~101 | ~129 | ~128 | ~105 | ~144 | ~123 | ~149 | - |
| This compound (Predicted) | ~107 | ~125 | ~130 | ~110 | ~145 | ~120 | ~147 | ~127-138 |
-
Bromination Effect: The most significant change upon bromination is the upfield shift of the C4 signal due to the heavy atom effect of bromine, while the other carbons experience minor shifts.
-
N-Sulfonylation Effect: The electron-withdrawing phenylsulfonyl group deshields the pyrrole carbons (C2, C3, and C7a), causing them to shift downfield. The carbons of the phenyl group will also be visible in the aromatic region.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule.
| Compound | N-H Stretch (cm⁻¹) | C=C, C=N Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) |
| 7-Azaindole | ~3100-3400 | ~1400-1600 | - |
| 4-Bromo-7-azaindole | ~3100-3400 | ~1400-1600 | - |
| This compound | - | ~1400-1600 | ~1370, ~1180 |
The most notable change is the disappearance of the N-H stretching vibration upon N-sulfonylation and the appearance of two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.
Mass Spectrometry: Weighing the Molecules
Mass spectrometry provides the molecular weight of the compounds, confirming their elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation |
| 7-Azaindole | C₇H₆N₂ | 118.14 | [M-HCN]⁺ |
| 4-Bromo-7-azaindole | C₇H₅BrN₂ | 197.03/199.03 | [M-Br]⁺ |
| This compound | C₁₃H₉BrN₂O₂S | 337.19/339.19 | [M-SO₂Ph]⁺ |
The presence of bromine in the latter two compounds is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.
Experimental Protocols
Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole)
This protocol is adapted from a known procedure for the bromination of 7-azaindole derivatives.[1]
Materials:
-
1H-pyrrolo[2,3-b]pyridine-7-oxide
-
Tetramethylammonium bromide
-
Methanesulfonic anhydride
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by diluting with water and adjust the pH to 7 with solid NaOH.
-
Induce precipitation by adding more water and cool the suspension to 5 °C for 1 hour.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Synthesis of this compound
This protocol is a general procedure for the N-sulfonylation of azaindoles.[2]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Suspend 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the mixture to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium carbonate solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 1:9 ethyl acetate:cyclohexane) to obtain this compound as a solid.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
Data is reported as a mass-to-charge ratio (m/z).
Conclusion
The stepwise synthesis of this compound from 7-azaindole provides an excellent case study in the application of spectroscopic methods for reaction monitoring and structural confirmation. Each synthetic transformation leaves a distinct spectroscopic signature, allowing for a clear and unambiguous characterization of the product at each stage. This guide serves as a valuable resource for researchers in the field, providing not only the expected spectroscopic data but also the underlying principles of how structural modifications influence these spectral features.
References
Yield comparison of different synthetic methods for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This compound, a derivative of 7-azaindole, serves as a crucial building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure, known to interact with a wide range of biological targets, including protein kinases. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The phenylsulfonyl group at the 1-position serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and influencing the regioselectivity of subsequent reactions.
This guide will compare two primary multi-step synthetic routes to this valuable intermediate, providing detailed experimental protocols, yield comparisons, and expert insights into the practical considerations of each approach.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly approached via two divergent multi-step strategies, each with its own set of advantages and challenges.
Method 1: Sequential N-Phenylsulfonylation and C-4 Bromination
This is a widely adopted two-step approach commencing with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
dot
Figure 1: Workflow for Method 1.
Method 2: Initial C-4 Bromination followed by N-Phenylsulfonylation
This alternative two-step synthesis begins with the bromination of a modified 7-azaindole precursor.
dot
Figure 2: Workflow for Method 2.
Yield and Efficiency Analysis
A critical aspect of selecting a synthetic route is the overall yield and efficiency. The following table summarizes the reported yields for each step in the two primary methods.
| Method | Step | Reaction | Reported Yield | Overall Yield (Calculated) |
| Method 1 | 1 | Phenylsulfonylation of 7-Azaindole | ~99%[1] | \multirow{2}{}{Dependent on missing bromination yield} |
| 2 | Bromination of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Not explicitly found | ||
| Method 2 | 1 | Bromination of 7-Azaindole N-oxide | 56%[2] | \multirow{2}{}{~51.5% } |
| 2 | Phenylsulfonylation of 4-Bromo-7-azaindole | 92%[3] |
Expert Insights:
Based on the available data, Method 2 offers a clear, albeit modest, overall yield of approximately 51.5%. The primary drawback of this route is the lower-yielding initial bromination step. In contrast, Method 1 commences with a near-quantitative phenylsulfonylation. However, the absence of a reported yield for the subsequent bromination of the N-protected intermediate is a significant knowledge gap. The electronic nature of the phenylsulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. This could potentially lead to lower yields or require harsher reaction conditions for the bromination step, thus impacting the overall efficiency of Method 1.
Detailed Experimental Protocols
To provide a practical guide for laboratory execution, detailed step-by-step protocols for each reaction are outlined below.
Method 1: Protocol
Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [1]
-
Materials: 1H-pyrrolo[2,3-b]pyridine, benzenesulfonyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid.
-
Step 2: Synthesis of this compound
-
Note: A specific, high-yielding protocol for the direct bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine at the 4-position was not explicitly found in the searched literature. Generally, electrophilic bromination of 7-azaindole derivatives can be achieved using reagents like N-bromosuccinimide (NBS)[4][5]. The regioselectivity is influenced by the protecting group on the nitrogen. Further investigation and optimization would be required to establish a reliable protocol for this step.
Method 2: Protocol
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine from 1H-Pyrrolo[2,3-b]pyridine-7-oxide [2]
-
Materials: 1H-pyrrolo[2,3-b]pyridine-7-oxide, tetramethylammonium bromide, methanesulfonic anhydride (Ms₂O), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide and tetramethylammonium bromide in DMF.
-
Cool the solution to 0 °C and add methanesulfonic anhydride in portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.
-
Dilute the reaction mixture with water and adjust the pH to 7 with solid sodium hydroxide.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Synthesis of this compound [3]
-
Materials: 4-Bromo-1H-pyrrolo[2,3-b]pyridine, benzenesulfonyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzenesulfonyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with 2M sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (ethyl acetate/cyclohexane) to obtain this compound as an off-white solid.
-
Mechanistic Considerations and Regioselectivity
The key to a successful synthesis of the target molecule lies in controlling the regioselectivity of the bromination step. The 7-azaindole ring system is susceptible to electrophilic attack at several positions.
dot
Figure 3: Potential sites for electrophilic bromination on the 7-azaindole core.
In an unprotected 7-azaindole, the C3 position of the electron-rich pyrrole ring is the most favorable site for electrophilic substitution. The introduction of an electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen (as in Method 1) deactivates the pyrrole ring, making bromination more challenging and potentially altering the regioselectivity. This deactivation might necessitate harsher conditions, which could lead to side reactions and lower yields.
Method 2 circumvents this issue by first introducing the bromine at the C4 position of the pyridine ring via the N-oxide. The N-oxide functionality activates the pyridine ring for electrophilic substitution at the C4 and C6 positions. Subsequent removal of the oxide and N-protection with the phenylsulfonyl group proceeds with high efficiency.
Conclusion and Recommendations
Both presented synthetic routes offer viable pathways to this compound.
-
Method 2 is currently the more well-defined and predictable route , with a calculated overall yield of approximately 51.5%. While the initial bromination step has a moderate yield, the subsequent phenylsulfonylation is highly efficient. This method provides a reliable, albeit not high-yielding, approach for obtaining the target compound.
-
Method 1 has the potential to be more efficient , given the near-quantitative yield of the initial N-phenylsulfonylation step. However, the critical knowledge gap regarding the yield and conditions for the subsequent bromination of the deactivated ring system makes it a less certain choice without further process development. Researchers opting for this route should be prepared to invest time in optimizing the bromination reaction.
For researchers requiring a reliable and immediate synthesis of the target compound, Method 2 is the recommended starting point . For those with the resources for process optimization, exploring the direct bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Method 1 could potentially lead to a more efficient and higher-yielding overall synthesis .
Future research should focus on developing a high-yielding and regioselective method for the direct bromination of N-protected 7-azaindoles, which would significantly improve the efficiency of Method 1 and make it the preferred synthetic route.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of enzyme inhibitors is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent enzyme inhibitors. This guide provides a comparative analysis of the efficacy of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, with a conceptual focus on the potential contributions of 4-bromo and 1-phenylsulfonyl substitutions. By synthesizing data from various studies, we aim to offer a comprehensive resource for researchers engaged in the development of novel therapeutics.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine ring system, an isomer of purine, has attracted significant attention in medicinal chemistry due to its ability to mimic the adenine moiety of ATP and interact with the hinge region of kinase enzymes.[1][2] This interaction is a critical anchoring point for many kinase inhibitors. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
While specific data on the enzyme inhibitory profile of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives is emerging, the broader class of substituted 1H-pyrrolo[2,3-b]pyridines has demonstrated significant activity against a range of protein kinases. These enzymes play crucial roles in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer and inflammation.[1][3]
Mechanism of Action: Targeting Key Signaling Pathways
Substituted 1H-pyrrolo[2,3-b]pyridine derivatives primarily function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the enzyme, they prevent the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades. Two prominent examples of kinase families targeted by these derivatives are the Epidermal Growth Factor Receptor (EGFR) and Cell Division Cycle 7 (Cdc7) kinase.
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibitors targeting EGFR can block these pro-growth signals. Similarly, Cdc7 kinase is a key regulator of DNA replication initiation, making it an attractive target for cancer therapy.[1]
Below is a conceptual diagram illustrating the points of intervention for these kinase inhibitors within their respective signaling pathways.
References
A Comparative Guide to 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone for the synthesis of a multitude of biologically active molecules, particularly kinase inhibitors. The strategic functionalization of this core structure is paramount, and the choice of protecting groups for the pyrrole nitrogen plays a critical role in the success of multi-step synthetic campaigns. This guide provides an in-depth, objective comparison of two commonly employed intermediates: 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its close analog, 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. We will delve into their synthesis, comparative reactivity in key cross-coupling reactions, and the nuances of their deprotection, supported by experimental data and established protocols.
Structural and Electronic Considerations: Phenylsulfonyl vs. Tosyl
At first glance, the two molecules are structurally very similar. Both feature a 4-bromo-7-azaindole core with a sulfonyl-based protecting group on the pyrrole nitrogen. The key distinction lies in the substituent on the phenyl ring of the sulfonyl group: the phenylsulfonyl group is unsubstituted, while the tosyl (p-toluenesulfonyl) group bears a methyl group at the para position.
This seemingly minor difference has subtle but significant electronic implications. The methyl group on the tosyl moiety is weakly electron-donating through hyperconjugation, which can slightly modulate the electron-withdrawing strength of the sulfonyl group. In contrast, the unsubstituted phenylsulfonyl group is marginally more electron-withdrawing. This difference can influence the reactivity of the 4-bromo position in palladium-catalyzed cross-coupling reactions and the lability of the protecting group itself.
Table 1: Physical and Chemical Properties
| Property | This compound | 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 889939-25-7 | 348640-07-3[1] |
| Molecular Formula | C₁₃H₉BrN₂O₂S | C₁₄H₁₁BrN₂O₂S[1] |
| Molecular Weight | 337.20 g/mol | 351.22 g/mol [1] |
| Appearance | Off-white to yellow solid | Off-white solid |
Synthesis of the Building Blocks
The synthesis of both compounds typically starts from the commercially available 4-Bromo-1H-pyrrolo[2,3-b]pyridine. The protection of the pyrrole nitrogen is achieved by deprotonation with a suitable base, followed by quenching with the corresponding sulfonyl chloride.
Experimental Protocol: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the N-sulfonylation of indoles and related heterocycles.
Workflow Diagram: N-Tosylation
Caption: General workflow for the synthesis of N-tosylated 4-bromo-7-azaindole.
Step-by-Step Procedure:
-
To a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of this compound
The synthesis of the phenylsulfonyl analog follows a nearly identical procedure, substituting p-toluenesulfonyl chloride with benzenesulfonyl chloride.
Step-by-Step Procedure:
-
To a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Comparative Reactivity in Cross-Coupling Reactions
The 4-bromo position of these N-sulfonylated 7-azaindoles is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice between a phenylsulfonyl and a tosyl protecting group can subtly influence the outcomes of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While direct comparative studies are scarce, the slightly more electron-withdrawing nature of the phenylsulfonyl group is expected to render the C4-Br bond more susceptible to oxidative addition by the palladium(0) catalyst, potentially leading to faster reaction rates compared to the tosyl-protected counterpart under identical conditions. However, in practice, both substrates are generally excellent coupling partners.
Representative Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of 4-bromo-N-sulfonyl-7-azaindoles.
Step-by-Step Procedure:
-
In a reaction vessel, combine the 4-bromo-N-sulfonyl-7-azaindole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling nitrogen through it for 10-15 minutes.
-
Heat the reaction to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product via column chromatography.
In a study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Suzuki-Miyaura coupling was successfully performed on a related 4-chloro-2-iodo-pyrrolopyridine intermediate, demonstrating the feasibility of such couplings on this scaffold[2].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for constructing C-N bonds. Similar to the Suzuki coupling, the electronic nature of the N-sulfonyl group can play a role. The choice of ligand for the palladium catalyst is often more critical than the minor difference between the phenylsulfonyl and tosyl groups. Studies have shown that for C-N bond formation on N-protected 4-bromo-7-azaindoles, the choice of N-protecting group has a marginal effect on the reaction yield and time[3].
Representative Protocol: Buchwald-Hartwig Amination
Step-by-Step Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 4-bromo-N-sulfonyl-7-azaindole (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture and heat to 80-110 °C until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an appropriate organic solvent.
-
Perform a standard aqueous work-up, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
Successful Buchwald-Hartwig aminations have been reported on N-protected 4-bromo-7-azaindoles with a variety of amines, affording the corresponding 4-amino-7-azaindole derivatives in good to excellent yields[2][3].
Deprotection Strategies: A Key Differentiator
The ease and selectivity of the protecting group removal are often the deciding factors in choosing between a phenylsulfonyl and a tosyl group. Both are generally stable to a wide range of reaction conditions.
Deprotection Logic
Caption: Key considerations for the deprotection of N-sulfonyl groups.
The slightly more electron-withdrawing nature of the phenylsulfonyl group can make the sulfonamide bond more susceptible to nucleophilic attack, potentially allowing for milder deprotection conditions compared to the tosyl group. However, the difference is often subtle and substrate-dependent.
A particularly mild and effective method for the deprotection of N-tosylated indoles and azaindoles involves the use of cesium carbonate in a mixture of THF and methanol[2]. This method is often preferred due to its compatibility with a wide range of functional groups. Azaindoles, being more acidic than indoles, are expected to undergo detosylation more readily under these conditions[2].
Representative Protocol: Deprotection with Cesium Carbonate
Step-by-Step Procedure:
-
Dissolve the N-sulfonyl-4-substituted-7-azaindole (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Deprotection of azaindoles is often complete within a few hours at ambient temperature[2].
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product if necessary.
Conclusion and Recommendations
Both this compound and 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine are excellent and highly versatile intermediates for the synthesis of functionalized 7-azaindoles. The choice between them often comes down to subtle considerations and the specific context of the synthetic route.
-
Reactivity: The phenylsulfonyl derivative may offer slightly faster reaction rates in some palladium-catalyzed couplings due to its marginally higher electron-withdrawing character. However, for most applications, both substrates will perform admirably, and the choice of catalyst and reaction conditions will have a more pronounced effect on the outcome.
-
Deprotection: The phenylsulfonyl group may be slightly more labile under certain nucleophilic deprotection conditions, which could be an advantage if milder conditions are required to preserve sensitive functional groups elsewhere in the molecule. Conversely, the tosyl group offers slightly greater stability, which might be beneficial in lengthy synthetic sequences with harsh reaction steps.
-
Practical Considerations: The tosyl derivative is more commonly reported in the literature, and as such, there is a wider body of precedent for its use. Both starting materials, p-toluenesulfonyl chloride and benzenesulfonyl chloride, are readily available and inexpensive.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
